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AMMONIUM METATUNGSTATE

Cat. No.: B1143969
CAS No.: 12028-48-7
M. Wt: 2956.3
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Description

Ammonium Metatungstate (AMT), with the common formula (NH4)6[H2W12O40]·nH2O, is a water-soluble polyoxometalate (POM) salt of the Keggin-type structure . It is characterized by its very high solubility in water (up to 1.6 kg L⁻¹ at room temperature) and serves as a vital intermediate in the production of various tungsten-based materials . In industrial catalysis, AMT is a crucial precursor for tungsten catalysts used in petroleum refining processes such as hydrocracking and de-NOX via selective catalytic reduction . Its interesting redox properties and high stability upon electroreduction also make it a candidate for investigation in fuel cell applications as a hydrogen oxidation catalyst . Beyond traditional catalysis, AMT is a versatile starting material in advanced materials science. It is used to synthesize high-purity tungsten trioxide (WO3), which can be further processed into tungsten metal or tungsten carbide . Nanoscale AMT and its derivatives exhibit unique properties, finding applications in the development of gas sensors, electrochromic devices, and photocatalytic systems for the degradation of organic pollutants . Furthermore, WO3 nanoparticles derived from AMT show emerging potential in biomedical fields, including cancer photothermal therapy due to their high near-infrared light absorption, and as photocatalytic antibacterial agents . The thermal decomposition of AMT proceeds through several stages, initially losing crystal water below 200°C to form a dehydrated phase, followed by decomposition to an amorphous phase, and ultimately yielding stable monoclinic WO3 above 500°C . This product is intended for research and industrial manufacturing purposes only. It is not for diagnostic, therapeutic, or personal use.

Properties

CAS No.

12028-48-7

Molecular Formula

H26N6O40W12

Molecular Weight

2956.3

Origin of Product

United States

Fundamental Structural and Chemical Investigations of Ammonium Metatungstate

Crystallographic Characterization of Ammonium (B1175870) Metatungstate Hydrates

Alpha-Keggin Polyoxoanion [H₂W₁₂O₄₀]⁶⁻ Framework Analysis

The twelve tungsten atoms are located at the corners of the central cluster, and each is coordinated to six oxygen atoms, forming the octahedral units. ctia.com.cnctia.com.cn The forty oxygen atoms within the Keggin anion can be classified into different types, including terminal, bridging, and central oxygen atoms. ctia.com.cn The structure also contains two non-replaceable hydrogen atoms within the central cavity of the anion. The [H₂W₁₂O₄₀]⁶⁻ anion carries a negative charge of six, which is balanced by six ammonium cations (NH₄⁺), ensuring the electroneutrality of the molecule. ctia.com.cn This robust Keggin framework is responsible for the compound's notable chemical and thermal stability. ctia.com.cn

Hydration-Dependent Polymorphism and Crystal Systems

Ammonium metatungstate exhibits significant polymorphism that is dependent on its degree of hydration. Various hydrated phases have been identified and structurally characterized, including those with 2, 4, 6, 8.5, 9.5, 12.5, and 22 water molecules. acs.orgresearchgate.net These different hydrates crystallize in distinct crystal systems, showcasing the compound's structural versatility.

The most hydrated form, AMT-22 ((NH₄)₆[H₂W₁₂O₄₀]·22H₂O), crystallizes in a tetragonal crystal system. researchgate.net Its structure is characterized by a distorted cubic close-packed (ccp) arrangement of the spherical α-Keggin anions. researchgate.netacs.org In this arrangement, the ammonium cations and water molecules are disordered and occupy the voids within the lattice. researchgate.netacs.org The high-hydrate forms of AMT generally adopt a tetragonal system. vulcanchem.com

In contrast to the highly hydrated forms, the less-hydrated phases of this compound tend to have crystal structures that can be described as derivatives of distorted hexagonal rod packings of the α-Keggin anions. acs.orgresearchgate.netacs.org In these structures, the ammonium cations and the remaining crystal water molecules are located in the voids between the packed rods of the Keggin anions. researchgate.netacs.org For instance, the AMT-12.5 hydrate (B1144303) exhibits a structure based on this hexagonal packing. vulcanchem.com

In addition to the more common tetragonal and hexagonal systems, an anorthic (triclinic) crystal structure for this compound has also been reported. core.ac.ukmpg.de This further highlights the structural diversity of AMT, which can be influenced by factors such as its water content. core.ac.uk

The amount of crystal water has a direct and significant impact on the crystal lattice of this compound. The presence of a variable number of water molecules leads to changes in the unit cell parameters. ctia.com.cnctia.com.cn Generally, a higher water content results in an expansion of the crystal lattice.

Interactive Data Tables

Crystallographic Data for Selected this compound Hydrates vulcanchem.com

Hydrate FormWater Content (x)Crystal SystemSpace Groupa (Å)b (Å)c (Å)
AMT-2222TetragonalP4̄2₁c12.64312.64317.696
AMT-12.512.5HexagonalP6₃/m17.42517.42514.112
AMT-44MonoclinicP2₁/c33.43817.425-

Microscopic Structural Disorder and Orientational Variation of Keggin Ions

This compound is a polyoxometalate salt characterized by the Keggin-type anion, [H₂W₁₂O₄₀]⁶⁻. osti.gov Structurally, the dehydrated salt is not a single, uniform crystalline entity but rather a composite of crystallites with varying unit cells, all within a centered eutactic cubic arrangement. osti.gov This structural complexity arises from the different possible orientations of the Keggin ions within the cubic lattice, with each orientation representing a distinct energy well. osti.gov

The spherical α-Keggin anions, [H₂W₁₂O₄₀]⁶⁻, form a distorted cubic close-packed arrangement. acs.orgresearchgate.net The voids created within this packing are occupied by disordered ammonium (NH₄⁺) cations and water (H₂O) molecules. acs.orgresearchgate.net This disorder in the arrangement of cations and water molecules within the voids between the large α-Keggin anions is a key characteristic of the AMT structure. acs.org The degree of hydration significantly influences the crystal lattice, with progressive hydration leading to an expansion of the lattice. The extent of this expansion is dependent on the location of the added water molecules in relation to the Keggin ion, which is in turn influenced by cation location and hydrogen bonding. osti.gov

Various hydrated forms of AMT have been identified, including those with 2, 4, 6, 8.5, 9.5, 12.5, and 22 water molecules. researchgate.net Each of these hydrated phases possesses distinct structural characteristics and thermal stability profiles. For instance, the 22-hydrate exhibits a tetragonal crystal structure derived from a distorted cubic close-packed arrangement of the anions. acs.org In contrast, the less-hydrated phases can be described by distorted hexagonal rod packings of the α-Keggin anions, with the cations and water molecules situated in the voids. acs.orgresearchgate.net

In-situ Structural Evolution Studies

In-situ studies, particularly those employing techniques like X-ray diffraction (XRD) and total scattering, have been instrumental in understanding the structural transformations of AMT under different conditions. mpg.deacs.orgnih.gov These studies reveal that the structure of the precursor cluster in solution directly influences the crystallization pathway and the resulting solid-state phases. acs.orgnih.gov

For example, during hydrothermal synthesis, if the metatungstate cluster is the dominant species in the precursor solution, hexagonal ammonium tungsten bronze ((NH₄)₀.₂₅WO₃) forms directly. acs.orgnih.gov This indicates a direct relationship between the solution-phase cluster structure and the final crystalline product. In-situ total scattering and pair distribution function (PDF) analysis have confirmed that the precursor cluster structure present at the moment of crystallization dictates the formation pathway. acs.orgnih.gov This knowledge is crucial for controllably synthesizing specific crystalline phases of tungsten oxides.

Thermal Decomposition Pathways and Mechanisms

The thermal decomposition of this compound is a complex, multi-stage process that is highly dependent on temperature and the surrounding atmosphere. chinatungsten.com This process is fundamental to its use as a precursor for producing tungsten oxides, tungsten carbides, and tungsten metal. core.ac.uk

Multi-Step Dehydration and Amorphous Phase Formation

The initial stage of AMT decomposition involves the loss of its water of crystallization. core.ac.ukresearchgate.net This dehydration process typically occurs at temperatures below 200°C. core.ac.ukresearchgate.net Thermogravimetric (TG) analysis shows a distinct mass loss in this stage, corresponding to the release of water molecules. chinatungsten.comchinatungsten.com For instance, (NH₄)₆[H₂W₁₂O₄₀]·4H₂O loses its crystal water between 25°C and 200°C to form dehydrated AMT. core.ac.ukresearchgate.net This initial water loss leads to a weakening of the crystal diffraction peaks, signaling the beginning of the breakdown of the lattice structure. chinatungsten.comchinatungsten.com

As the temperature increases, typically between 200°C and 380°C, the compound undergoes a significant structural transformation. core.ac.ukresearchgate.net This stage is characterized by the removal of ammonium ions and the collapse of the crystalline structure, leading to the formation of an amorphous intermediate phase. chinatungsten.comcore.ac.ukresearchgate.net This amorphous phase is a critical precursor for the subsequent crystallization of tungsten oxides. chinatungsten.com

Phase Transformations to Tungsten Oxides (h-WO₃, m-WO₃)

Following the formation of the amorphous phase, further heating leads to the crystallization of tungsten oxides. Between approximately 380°C and 500°C, the amorphous intermediate transforms into a metastable hexagonal tungsten trioxide (h-WO₃). core.ac.ukresearchgate.net This crystallization event is often observed as an exothermic peak in differential thermal analysis (DTA). core.ac.uk

Upon continued heating, typically in the range of 500°C to 600°C, the metastable h-WO₃ undergoes a phase transformation into the more stable monoclinic tungsten trioxide (m-WO₃). core.ac.ukresearchgate.netammonium-metatungstate.com At temperatures of 600°C and above, the decomposition is generally complete, yielding pure WO₃. ammonium-metatungstate.com

Temperature Range (°C)Decomposition StageProducts
25 - 200DehydrationDehydrated AMT, Water Vapor
200 - 380Amorphous Phase FormationAmorphous Intermediates, Ammonia (B1221849), Water Vapor
380 - 500CrystallizationHexagonal Tungsten Trioxide (h-WO₃)
500 - 600Phase TransformationMonoclinic Tungsten Trioxide (m-WO₃)

Influence of Atmosphere (Inert vs. Oxidizing) on Decomposition Byproducts

The atmosphere in which the thermal decomposition of AMT occurs has a significant impact on the reaction byproducts. In an inert atmosphere, such as nitrogen, the decomposition proceeds through the steps outlined above, with the primary gaseous byproducts being water and ammonia. core.ac.uk

In an oxidizing atmosphere, like air, the decomposition pathway is similar in its initial stages. core.ac.uk However, a key difference is the combustion of the ammonia released during the decomposition. core.ac.uk This combustion, which is an exothermic process, typically begins above 250-300°C and produces nitrous oxides (N₂O) and nitric oxide (NO). core.ac.uk The formation of N₂O is favored at temperatures below 400°C, while NO formation is more prevalent above this temperature. core.ac.uk The heat generated by the ammonia combustion can alter the thermal profile of the decomposition, turning endothermic processes into exothermic ones. core.ac.uk Furthermore, the final tungsten oxide product in an oxidizing atmosphere is typically stoichiometric WO₃. In contrast, decomposition in an inert or reducing atmosphere can result in slightly oxygen-deficient tungsten oxides (e.g., WO₂.₉). chinatungsten.com

Comparative Thermal Behavior with Ammonium Paratungstate

This compound and ammonium paratungstate (APT), with the formula (NH₄)₁₀[H₂W₁₂O₄₂]·4H₂O, are two of the most important ammonium tungstates. While their thermal decomposition behaviors share similarities, there are also crucial differences. core.ac.uk

Both compounds undergo dehydration and form an amorphous phase before crystallizing into tungsten oxides. core.ac.uk However, a primary distinction is the evolution of dry ammonia from APT in the temperature range of 170-240°C, a step that is absent in the decomposition of AMT. core.ac.ukresearchgate.net In fact, AMT itself has been reported as an intermediate product in the thermal decomposition of APT. acs.orgakjournals.comammonium-metatungstate.com The decomposition of APT to form AMT typically occurs between 220°C and 280°C. ctia.com.cn

FeatureThis compound (AMT)Ammonium Paratungstate (APT)
Initial Ammonia Release No dry NH₃ evolution below 240°C. core.ac.ukresearchgate.netReleases dry NH₃ between 170-240°C. core.ac.uk
Amorphous Phase Formation Forms between 200-380°C. core.ac.ukForms between 240-370°C. core.ac.uk
Decomposition to WO₃ Complete decomposition to WO₃ above ~600°C. ammonium-metatungstate.comComplete decomposition to WO₃ above 600°C. ctia.com.cn
Solubility in Water (at 20°C) High (303.99 g/100 g). ctia.com.cnLow. ctia.com.cn

Kinetic Analysis of Thermal Decomposition Processes

The thermal decomposition of this compound, with the formula (NH₄)₆[H₂W₁₂O₄₀]·4H₂O, is a multi-stage process that has been investigated using techniques such as thermogravimetric analysis (TGA), differential thermal analysis (DTA), and mass spectrometry (MS). While detailed kinetic modeling with specific parameters like activation energies for each step is not extensively documented in the literature, the sequence of decomposition events and the resulting products are well-characterized. tungsten-powder.comchinatungsten.com

The decomposition process in an inert nitrogen atmosphere proceeds through several distinct steps:

25–200 °C: The initial stage involves the endothermic release of crystal water, resulting in the formation of dehydrated AMT. tungsten-powder.comammonium-metatungstate.com This occurs in two overlapping steps with DTA peaks around 114 °C and 139 °C. tungsten-powder.com

200–380 °C: In the second stage, an endothermic reaction leads to the removal of most of the ammonium ions as ammonia (NH₃) and water, causing the collapse of the initial crystal structure and the formation of an amorphous intermediate phase. tungsten-powder.comammonium-metatungstate.com

380–500 °C: From this amorphous material, hexagonal tungsten trioxide (h-WO₃) begins to crystallize. tungsten-powder.comammonium-metatungstate.com

500–600 °C: Finally, the hexagonal WO₃ undergoes an exothermic transformation into the more thermodynamically stable monoclinic tungsten trioxide (m-WO₃). tungsten-powder.comammonium-metatungstate.com

When the decomposition is carried out in an air atmosphere, the process is similar, but with a key difference: the ammonia released during the decomposition ignites in an exothermic reaction, producing nitrous oxides. tungsten-powder.comammonium-metatungstate.com This additional heat can influence the subsequent transformation temperatures. tungsten-powder.com A notable distinction from the decomposition of ammonium paratungstate (APT) is the absence of dry ammonia evolution in the 170–240 °C range for AMT. tungsten-powder.comammonium-metatungstate.com

Temperature Range (°C)ProcessAtmosphereResulting Product
25–200Release of crystal waterInert/AirDehydrated AMT
200–380Release of NH₃ and H₂OInert/AirAmorphous phase
380–500CrystallizationInert/AirHexagonal WO₃
500–600Phase transformationInert/AirMonoclinic WO₃

Solution Chemistry and Stability of this compound Species

The behavior of this compound in solution is critical for its application in catalysis and materials synthesis, where it is often used in aqueous form. chinatungsten.com Its solubility, the speciation of its constituent ions, and its stability are all highly dependent on the chemical environment, particularly pH.

This compound is known for its exceptionally high solubility in water, which distinguishes it from other tungstates like ammonium paratungstate. tungsten-powder.com This high solubility is attributed to the structure of the Keggin-type polyoxoanion, [H₂W₁₂O₄₀]⁶⁻, which has a surface rich in polar oxygen atoms that readily form hydrogen bonds with water molecules. chinatungsten.com

The solubility of AMT is significantly influenced by both temperature and pH.

Effect of Temperature: The solubility of AMT in water increases with rising temperature. ammonium-metatungstate.comctia.com.cn

Effect of pH: The pH of the solution is a critical factor. ctia.com.cn AMT exhibits its highest solubility in neutral or weakly acidic solutions, around pH 7.0. ctia.com.cnctia.com.cn The solubility decreases sharply under more alkaline conditions (pH > 9.0) or more acidic conditions (pH < 5.0). ctia.com.cnctia.com.cn In dilute solutions of strong acids like HCl or HNO₃ (pH 3-5), solubility can be enhanced as hydrogen ions react with the metatungstate ions. chinatungsten.com

ParameterValueConditions
Solubility in Water~1000 g/Lat 20 °C
Solubility in Water~300 g / 100 mLat 25 °C
pH of Aqueous Solution1.5 - 3.0 or 4.5 - 5.0Dependent on concentration
Optimal pH for Solubility~7.0-
Solubility in AlcoholInsoluble

The chemical species present in an aqueous solution of this compound are dictated by the pH. acs.orgresearchgate.net The defining polyanion of AMT is the metatungstate ion, [H₂W₁₂O₄₀]⁶⁻, which has an α-Keggin structure. acs.orgctia.com.cn This species is stable under acidic conditions. acs.org

As the pH of the solution is increased through the addition of a base, the metatungstate ion begins to decompose. researchgate.net Spectroscopic studies have shown that it first converts to paratungstate A, [W₇O₂₄]⁶⁻. researchgate.net Over time, this species undergoes a slow conversion to the more stable paratungstate B, [H₂W₁₂O₄₂]¹⁰⁻. researchgate.net This kinetic process can be very slow, sometimes requiring months to reach equilibrium. researchgate.net The interconversion of these isopolytungstates is a complex process fundamental to controlling the synthesis of tungsten-based materials from aqueous solutions. e3s-conferences.org

The metatungstate cluster can undergo transformations into other polyoxometalate (POM) structures under specific conditions. Research on the hydrothermal synthesis of tungsten oxides from AMT solutions has provided insight into these dynamics. acs.orgnih.gov

During hydrothermal treatment at elevated temperatures (e.g., 250 °C), the dissolved metatungstate cluster, [H₂W₁₂O₄₀]⁶⁻, can transform into another cluster known as Tungstate (B81510) Y, which has the formula [W₁₀O₃₂]⁴⁻. acs.orgnih.gov This interconversion is a key step in the formation mechanism of certain tungsten oxide phases. acs.org If the synthesis starts with paratungstate B, it first transforms into the metatungstate cluster before the final product is formed. acs.org These studies highlight that the specific polyoxometalate cluster present at the point of nucleation dictates the formation pathway and the crystalline phases of the resulting tungsten oxides. acs.orgnih.gov

This compound is a stable compound under normal ambient temperature and pressure. northmetal.netcarlroth.com Its stability, however, is limited by temperature and the chemical environment, particularly pH.

Thermal Stability: As detailed in section 1.2.5, AMT is stable at room temperature but begins to decompose upon heating. The initial loss of crystal water starts at relatively low temperatures, while the structural decomposition of the metatungstate anion and loss of ammonia occurs at temperatures above 200 °C, with complete decomposition to tungsten trioxide occurring above 380-600°C. tungsten-powder.comammonium-metatungstate.com The decomposition temperature can be influenced by the atmosphere, with oxygen promoting the process. ctia.com.cn

pH Stability: The stability of the metatungstate anion in solution is highly pH-dependent. The [H₂W₁₂O₄₀]⁶⁻ Keggin structure is most stable in acidic solutions, typically in a pH range of 2 to 4. acs.orgchinatungsten.com Outside of this range, it tends to convert to other tungstate species. ctia.com.cnresearchgate.net Under alkaline conditions, it is unstable and decomposes, while very low pH can also lead to the formation of other polytungstates. ctia.com.cnchinatungsten.com

Theoretical Studies and Computational Modeling

Theoretical and computational methods have been employed to understand the structure and properties of this compound and its constituent anion. The fundamental structure of the metatungstate anion, [H₂W₁₂O₄₀]⁶⁻, is the α-Keggin structure, a concept first rationalized by Linus Pauling.

Computational studies include:

Density Functional Theory (DFT): DFT calculations have been used to investigate the electronic structure and bonding within polyoxometalates, confirming the pseudo Jahn-Teller vibronic origin of bond length distortions observed in some related structures. acs.org These studies help explain the high symmetry and stability of the tungstate framework. acs.org

Molecular Dynamics (MD): MD simulations have been used to study the behavior of this compound in solution, for instance, in water-ethanol mixtures, providing insights into solvation and interaction dynamics at the molecular level. tandfonline.com

Pair Distribution Function (PDF) Modeling: In situ PDF analysis of data from total scattering experiments has been crucial for tracking the transformation of polyoxometalate clusters during chemical reactions. acs.orgnih.gov This technique allows for the modeling of the local atomic structure, making it possible to identify the presence and interconversion of species like the metatungstate and Tungstate Y clusters in solution. acs.orgnih.gov

Crystal Habit Prediction: Computational models are also used to predict the crystal habit of different AMT hydrates, which is important for controlling the morphology of the crystalline product. tandfonline.com

These theoretical approaches provide a deeper understanding of the stability, structure, and reactivity of this compound, complementing experimental findings and guiding the synthesis of new materials. ctia.com.cntandfonline.com

Ab Initio Structural Modeling of Hydrous and Dehydrated Phases

This compound (AMT) can exist in various states of hydration, and its structural properties are significantly influenced by its water content. core.ac.ukresearchgate.net Through the use of strategies like supersaturated solutions, antisolvent crystallization, and partial dehydration, single crystals of several hydrous AMT phases, denoted as (NH₄)₆[H₂W₁₂O₄₀]·xH₂O (or AMT-x), have been successfully isolated and characterized. researchgate.net

Detailed crystallographic studies have been conducted on numerous hydrous species, including those with 22, 12.5, 9.5, 8.5, 6, 4, and 2 water molecules, as well as co-crystals incorporating ethanol (B145695) and acetone. researchgate.net The most hydrated form, AMT-22, exhibits a tetragonal crystal structure characterized by a distorted cubic close-packed arrangement of the spherical α-Keggin-type [H₂W₁₂O₄₀]⁶⁻ anions. researchgate.net Within this structure, the ammonium cations and water molecules are found to be disordered within the voids. researchgate.net The crystal structures of the less-hydrated AMT phases can be described as evolving from distorted hexagonal rod packings of these same α-Keggin anions, with the cations and water molecules also situated in the interstitial spaces. researchgate.net

The thermal decomposition of AMT is a multi-step process that begins with the loss of water of crystallization. core.ac.uk The behavior of AMT-22 crystals under thermal stress shows a rapid dehydration, with AMT-9.5 identified as an intermediate phase and AMT-4 as a stable hydrate under ambient conditions. researchgate.net Further heating leads to the sequential formation of AMT-2, AMT-1, and ultimately the fully dehydrated AMT-0. researchgate.net Following complete dehydration, the crystalline structure collapses, resulting in an amorphous phase between 250-380 °C. core.ac.ukresearchgate.net From this amorphous intermediate, hexagonal tungsten trioxide (h-WO₃) crystallizes at temperatures between 380-500 °C, which subsequently transforms into the more stable monoclinic tungsten trioxide (m-WO₃) at 500-600 °C. core.ac.uk Interestingly, a commercially available AMT, while having a water content corresponding to the 4-hydrate, crystallizes in a different structure, indicating polymorphic behavior for this particular hydrate. researchgate.net

Table 1: Crystallographic Data for Various Hydrous this compound (AMT) Phases

AMT Phase Crystal System Space Group Notes
AMT-22 Tetragonal I4₁/amd Features a distorted cubic close-packed arrangement of α-Keggin anions. researchgate.net
AMT-12.5 Orthorhombic Cmc2₁ The structure is a distorted hexagonal rod packing of anions. researchgate.net
AMT-9.5 Orthorhombic Pnma Acts as an intermediate during the dehydration of AMT-22. researchgate.net
AMT-8.5 Monoclinic P2₁/n
AMT-6 Monoclinic P2₁/c
AMT-4 Triclinic P1 A stable hydrate phase under ambient conditions. researchgate.net
AMT-2 Monoclinic P2₁/m Formed during the stepwise thermal decomposition of more hydrated phases. researchgate.net
AMT-12-ethanol Orthorhombic Pnma A co-crystal phase. researchgate.net

| AMT-4-2acetone | Monoclinic | P2₁/c | A co-crystal phase. researchgate.net |

Density Functional Theory (DFT) Applications in Tungsten Oxide Research (Contextual to AMT Derivatives)

Density Functional Theory (DFT) has become an indispensable tool for investigating the electronic and structural properties of tungsten oxides, which are common thermal decomposition derivatives of this compound. These computational studies provide fundamental insights into the behavior of these materials in various applications. For instance, DFT calculations, often performed with software packages like Quantum ESPRESSO and the Vienna Ab initio Simulation Package (VASP), have been used to analyze the properties of tungsten trioxide (WO₃), a key derivative of AMT. repositorioinstitucional.mxacs.orgsci-hub.se

In the field of electrocatalysis, DFT calculations have been employed to understand the hydrogen evolution reaction (HER) mechanism on the (200) plane of monoclinic WO₃. acs.org These studies have substantiated experimental findings by analyzing reaction energetics, revealing the potential for improved hydrogen evolution compared to platinum. acs.org The calculations typically involve modeling a surface slab with a vacuum layer to prevent interactions between periodic images and utilizing exchange-correlation functionals like the Perdew–Burke–Ernzerhof (PBE) functional. acs.org

DFT is also crucial in predicting and designing new materials for specific applications. Researchers have used DFT to predict a quaternary tungsten oxide, CuSnW₂O₈ (CTTO), as a promising material for sustainable photovoltaic applications. osti.gov These calculations, enhanced with hybrid functionals like HSE06, can determine key properties such as band gaps, charge carrier mobility, and optical absorption, indicating that CTTO could be a better sunlight absorber than some conventional materials. osti.gov Furthermore, DFT is used to assess the thermodynamic stability of new compounds by analyzing bonding cohesion, fragmentation tendencies, and chemical potentials, which are critical for predicting synthesizability. osti.gov

The application of DFT extends to understanding and improving gas sensors. Studies have explored the adsorption properties of gases like carbon monoxide (CO) on tungsten oxide/graphene composites. acs.org By calculating parameters such as adsorption energy, the highest occupied molecular orbital–lowest unoccupied molecular orbital (HOMO–LUMO) energy gap, and various chemical reactivity descriptors, researchers can predict the sensing ability and selectivity of these materials. acs.org For example, DFT analysis has shown that doping tungsten oxide nanoclusters with chromium can enhance their adsorption interaction with CO. acs.org Similarly, DFT has been used to investigate doped tungsten oxides as catalysts, such as in the case of tungsten-doped indium oxide for CO₂ hydrogenation to methanol (B129727), revealing that the tungsten dopant can make the process kinetically more favorable. rsc.org

Table 2: Applications of DFT in Tungsten Oxide Research

Application Area System Studied Key Findings from DFT
Electrocatalysis Monoclinic WO₃ Substantiated improved hydrogen evolution reaction energetics compared to Pt(111). acs.org
Photovoltaics CuSnW₂O₈ (CTTO) Predicted suitable direct (1.37 eV) and indirect (1.25 eV) band gaps and strong optical absorption. osti.gov
Gas Sensing Cr-doped WO₃/graphene Revealed that Cr-doping lowers the HOMO-LUMO gap and enhances adsorption of CO molecules. acs.org
Catalysis W-doped In₂O₃ Showed that W-doping facilitates CO₂ activation and makes hydrogenation to methanol more favorable. rsc.org

| Defect Studies | Monoclinic γ-WO₃ | Investigated formation and diffusion energies of intrinsic defects (O and W) and Helium. researchgate.net |

Table 3: Mentioned Chemical Compounds

Compound Name Formula
This compound (NH₄)₆[H₂W₁₂O₄₀]
Water H₂O
Tungsten Trioxide WO₃
Ethanol C₂H₅OH
Acetone (CH₃)₂CO
Hexagonal Tungsten Trioxide h-WO₃
Monoclinic Tungsten Trioxide m-WO₃
Copper Tin Tungsten Oxide CuSnW₂O₈
Carbon Monoxide CO
Carbon Dioxide CO₂
Methanol CH₃OH
Indium Oxide In₂O₃
Platinum Pt

Synthesis and Advanced Preparation Methodologies of Ammonium Metatungstate

Conversion Routes from Ammonium (B1175870) Paratungstate

The transformation of ammonium paratungstate into ammonium metatungstate is the most common production pathway, leveraging thermal and chemical conversion techniques. These methods are designed to alter the poly-tungstate anion structure from the paratungstate form to the more soluble metatungstate form.

Solid-State Thermal Decomposition (Roasting) Parameters and Optimization

Solid-state thermal decomposition, also known as roasting, is a widely employed method for converting APT to AMT. tungsten-powder.comammonium-metatungstate.com This process involves heating APT under controlled conditions to drive off specific amounts of ammonia (B1221849) and water, leading to a structural transformation into AMT. acs.org The key to this process is the precise control of temperature and the partial pressure of ammonia and water vapor. tungsten-powder.comammonium-metatungstate.com

The optimal temperature range for the thermal decomposition of APT to AMT is generally between 210°C and 265°C. tungsten-powder.com Research indicates that at 210°C, a weight loss of 3.34% can be observed, which corresponds to the loss of four ammonia molecules and four water molecules, consistent with the conversion to the AMT molecular structure. tungsten-powder.com If the temperature is too low, the decomposition is incomplete, while excessively high temperatures can lead to the formation of insoluble tungsten oxides, reducing the yield of water-soluble AMT. ammonium-metatungstate.com In some industrial applications, the temperature may reach up to 300°C, depending on the specific equipment used. tungsten-powder.com

The duration of the roasting process is also a critical parameter. Studies have shown that a conversion rate of over 95% can be achieved when the temperature is controlled between 230°C and 270°C (503-543K) for a period of 1 to 5 hours. ammonium-metatungstate.com The process results in a weight loss of approximately 5% to 6%. ammonium-metatungstate.com To ensure the quality of the final product, the WO3 content of the thermally decomposed intermediate is often analyzed, with a target range of 90.5% to 92.5% indicating a successful conversion. ammonium-metatungstate.com

Interactive Data Table: Parameters for Thermal Decomposition of APT to AMT

ParameterValue RangeNotes
Temperature210°C - 300°COptimal range is often cited as 210-265°C. tungsten-powder.com
Time1 - 5 hoursLonger times may be required at lower temperatures. ammonium-metatungstate.com
Conversion Rate> 95%With optimized parameters. ammonium-metatungstate.com
Weight Loss~ 5% - 6%Corresponds to the removal of ammonia and water. ammonium-metatungstate.com

Acidic Leaching and Digestion Methods (e.g., Nitric Acid)

Ammonium paratungstate can be converted to this compound through acidic leaching, often referred to as a neutralization method. This process involves the digestion of an APT slurry in an acidic medium, typically using nitric acid, to carefully control the pH to a range where the metatungstate ion is stable. ammonium-metatungstate.comammonium-paratungstate.com

The process generally involves adding a dilute nitric acid solution to a slurry of APT in pure, boiling water. googleapis.comgoogle.com The pH of the solution is carefully maintained between 3 and 5. ammonium-paratungstate.comgoogleapis.com The reaction is typically carried out at temperatures ranging from 80°C to 90°C with constant stirring for several hours to ensure complete conversion. ammonium-metatungstate.com The following chemical equation represents the reaction when wet ammonium paratungstate is leached with nitric acid:

5(NH₄)₂O·12WO₃·5H₂O + 4HNO₃ → (NH₄)₆H₂W₁₂O₄₀·6H₂O + 4NH₄NO₃ googleapis.com

After the reaction is complete, the resulting dilute solution of this compound is filtered to remove any insoluble residues. ammonium-paratungstate.com The filtrate is then concentrated by evaporation, during which the pH is continuously monitored and adjusted to remain in the 3 to 4 range to prevent the precipitation of APT or tungstic acid. ammonium-metatungstate.comammonium-paratungstate.com The concentrated solution is then cooled to crystallize the this compound, or it can be spray-dried to obtain a powdered product. ammonium-paratungstate.comgoogle.com

Interactive Data Table: Parameters for Acidic Leaching of APT with Nitric Acid

ParameterValue RangeNotes
pH2 - 5A pH of 3-4 is often maintained during concentration. ammonium-metatungstate.comammonium-metatungstate.comammonium-paratungstate.com
Temperature80°C - BoilingThe initial leaching is often done in boiling water. ammonium-metatungstate.comammonium-paratungstate.com
Reaction Time~4 hoursFor the digestion step. ammonium-metatungstate.com
Solid to Liquid Ratio1:3 - 1:4For the initial APT slurry. ammonium-metatungstate.com
Final WO₃ Concentration~50%In the concentrated solution before crystallization. ammonium-metatungstate.com

Ion Exchange Resin Techniques

The ion exchange method offers a high-purity route for the synthesis of this compound from ammonium paratungstate or ammonium tungstate (B81510) solutions. This technique utilizes cation exchange resins to remove ammonium ions (NH₄⁺) from the solution, which in turn lowers the pH into a range where the metatungstate anion ([H₂W₁₂O₄₀]⁶⁻) is stable. google.com

In this process, a slurry of APT in hot water (80°C to 100°C) is brought into contact with a strong acid cation exchange resin. google.com The resin exchanges its H⁺ ions for the NH₄⁺ ions in the solution, causing a decrease in the pH of the liquid phase. The pH is carefully controlled and maintained within a range of 2.0 to 5.0, with a more preferable range being 3.0 to 3.5, to facilitate the conversion of paratungstate to metatungstate while avoiding the precipitation of insoluble tungstic acid at lower pH values. google.com

The mixture is held at an elevated temperature until the conversion to AMT is substantially complete. google.com For instance, one method describes digesting the effluent from an ion exchange column at approximately 98°C for about 5 hours to ensure complete conversion. The resin is then separated from the this compound solution by filtration. The resulting AMT solution can be concentrated and then crystallized or spray-dried to yield the final solid product. google.com Various types of cation exchange resins can be used, and their efficiency can be compared based on their ion retention capacity under specific operating conditions. nih.gov

Interactive Data Table: Parameters for Ion Exchange Conversion of APT to AMT

ParameterValue RangeNotes
pH2.0 - 5.0A narrower range of 3.0-3.5 is often preferred. google.com
Temperature80°C - 100°CDuring the ion exchange and conversion process. google.com
Digestion Temperature~98°CPost-ion exchange to ensure complete conversion.
Digestion Time~5 hoursPost-ion exchange.
Resin TypeStrong Acid Cation Exchange ResinTo effectively exchange NH₄⁺ for H⁺. google.com

Hydrometallurgical Processes

Hydrometallurgical processes involve the extraction of tungsten from its ores, such as wolframite (B13744602) ((Fe,Mn)WO₄), through a series of aqueous chemical reactions. While these processes often lead to the production of ammonium paratungstate as a primary intermediate, modifications in the purification stages can be tailored to yield this compound.

Leaching of Tungsten Ores (e.g., Wolframite)

The initial step in the hydrometallurgical extraction of tungsten from wolframite is leaching, which dissolves the tungsten content of the ore into a solution. A common method involves digesting the ground ore in a strong base, such as a sodium hydroxide (B78521) (NaOH) solution, at elevated temperatures. mdpi.com This process converts the insoluble iron and manganese tungstates into a soluble sodium tungstate (Na₂WO₄) solution. mdpi.com

The efficiency of the leaching process is influenced by several factors, including the concentration of the leaching agent, temperature, particle size of the ore, and reaction time. Research on wolframite leaching has shown that using a concentrated NaOH solution at around 100°C can effectively dissolve the tungsten. mdpi.com Finer particle sizes generally lead to a higher rate of leaching due to the increased surface area available for reaction. mdpi.com The resulting sodium tungstate solution contains various impurities from the ore, which must be removed in subsequent purification steps.

Solvent Extraction and Purification Strategies

Solvent extraction, also known as liquid-liquid extraction, is a crucial purification step in hydrometallurgy to separate tungsten from impurities in the leach liquor. This technique can also be employed to convert the tungstate solution into a form suitable for the crystallization of this compound.

In the context of processing wolframite leachates, the sodium tungstate solution is typically purified to remove elements like molybdenum, arsenic, and silicon. Subsequently, the purified sodium tungstate solution can be converted to an ammonium tungstate solution. This is often achieved through solvent extraction using an organic extractant. For instance, tertiary amines like Alamine 336 or quaternary ammonium salts such as Aliquat 336, diluted in a carrier like kerosene, are effective in extracting tungstate ions from the aqueous solution. chinatungsten.comresearchgate.net

The tungsten is then stripped from the organic phase using an ammonia solution, which results in a purified ammonium tungstate solution. researchgate.net To produce this compound directly, the conditions of the stripping and subsequent crystallization stages can be controlled. By adjusting the pH of the stripped ammonium tungstate solution to the acidic range (pH 3-4), as described in the acidic leaching section, the formation of this compound is favored over ammonium paratungstate. The purified and pH-adjusted solution is then concentrated and crystallized to yield AMT.

Interactive Data Table: Common Extractants for Tungsten Purification

ExtractantTypeDiluentNotes
Alamine 336Tertiary AmineKeroseneEffective for extracting tungstate ions. researchgate.net
Aliquat 336Quaternary Ammonium SaltKerosene with a modifier (e.g., 2-Octanol)Used for tungsten extraction from acidic solutions. chinatungsten.comacs.org
Tributyl Phosphate (TBP)Solvating ExtractantKeroseneCan be used to extract tungsten from sodium tungstate solutions. mdpi.com

Crystallization Techniques for High-Grade Product

The production of high-grade this compound (AMT) relies on carefully controlled crystallization processes. Common techniques involve creating a supersaturated AMT solution from which the crystalline product can be precipitated. This is often achieved by evaporating the solvent, typically water, from the solution. ammonium-metatungstate.com The solution can be concentrated by heating to boiling, followed by cooling and filtration to collect the crystals. ammonium-metatungstate.com Another approach involves adjusting the pH of an ammonium paratungstate (APT) slurry with an acid, heating it to convert the APT to the more soluble AMT, filtering out any insolubles, and then crystallizing the AMT from the clarified solution. google.com

The growth mechanism of AMT crystals has been described by a two-step model, and the growth rate is influenced by factors such as temperature, supersaturation, and the size of the existing crystals. researchgate.net To further refine the purity and control the crystal size, techniques like antisolvent crystallization can be employed. In this method, a lower alcohol is added to the aqueous AMT solution to precipitate the solid, relatively pure this compound, which can then be separated from the mother liquor. google.com For industrial production, spray drying is a frequently used method where a concentrated AMT solution is atomized into a hot air stream, leading to rapid evaporation and the formation of spherical crystalline particles. ammonium-metatungstate.com The temperature during drying is a critical parameter; for instance, subsequent drying of AMT liquor to isolate the solid product is often carried out at temperatures below 100°C. epo.org

Novel and Green Synthesis Approaches

In recent years, research has focused on developing more efficient and environmentally friendly methods for AMT synthesis, moving away from traditional processes that may be energy-intensive or produce significant waste streams.

A novel and effective method for preparing high-purity this compound involves a coupled process of neutralization, nanofiltration, and crystallization. ammonium-metatungstate.comctia.com.cn This technique offers advantages such as a simplified technological process, shorter production cycles, and reduced environmental pollution. researchgate.net

The process begins with the acid neutralization of an ammonium paratungstate (APT) solution. ammonium-metatungstate.com Dilute nitric acid is added to the APT solution under controlled acidity and temperature, which gradually converts the paratungstate into metatungstate. ammonium-metatungstate.com The resulting AMT-rich solution is then processed using nanofiltration, a membrane separation technology. ammonium-metatungstate.com This step concentrates the AMT solution while effectively removing impurities. ctia.com.cnresearchgate.net The final step is the evaporation and crystallization of the purified and concentrated AMT solution to yield a high-purity product. ammonium-metatungstate.com

Research has systematically investigated the optimal conditions for this process. researchgate.net The findings indicate that the ideal parameters include a neutralization temperature between 80-95°C and a pH value of 2.0-3.5. researchgate.net For the nanofiltration step, an operating pressure of 1.5–2.0 MPa is recommended. researchgate.net Under these conditions, the conversion efficiency of APT to AMT can exceed 97.6%, with the nanofiltration membrane demonstrating an AMT rejection rate of 99.9% and a nitrate (B79036) ion removal rate of over 99%. researchgate.net This integrated process not only yields a high-purity, small-grained, and evenly proportioned white AMT crystal but also reduces costs for the subsequent crystallization step due to the high concentration of the AMT solution obtained. ammonium-metatungstate.comresearchgate.net

Table 1: Optimal Conditions for Neutralization-Nanofiltration-Crystallization Process

Parameter Optimal Range/Value
Neutralization Temperature 80–95°C
Neutralization pH 2.0–3.5
Nanofiltration Pressure 1.5–2.0 MPa
APT to AMT Conversion > 97.62%
AMT Rejection Rate 99.9%
Nitrate Ion Removal Rate > 99%

Bipolar membrane electrodialysis (BMED) represents a green and novel process for preparing this compound solution directly from industrial ammonium tungstate solutions. ammonium-metatungstate.comresearchgate.net This electro-membrane process utilizes an electric field to drive ion transport and chemical reactions. ammonium-metatungstate.com A key component is the bipolar membrane, which dissociates water into hydrogen ions (H⁺) and hydroxide ions (OH⁻) under an electric current. ammonium-metatungstate.comnih.gov

In the BMED setup for AMT synthesis, an ammonium tungstate or paratungstate solution is placed in the salt compartment (anode chamber). ammonium-metatungstate.com When the electric field is applied, the H⁺ ions generated at the bipolar membrane move into the salt compartment, combining with tungstate ions and progressively lowering the solution's pH. ammonium-metatungstate.com Simultaneously, ammonium ions (NH₄⁺) migrate through a cation exchange membrane towards the cathode. ammonium-metatungstate.com This continuous decrease in pH facilitates the conversion of paratungstate or tungstate ions into the metatungstate form. epo.orgammonium-metatungstate.com The process is typically completed when the pH reaches a value between 2.8 and 3.2. epo.org

Studies have demonstrated the high efficiency of this method. In a continuous operation under optimized conditions, a direct recovery of WO₃ reached 99.97%. tandfonline.com This was achieved with an average current efficiency of 72.5% and a power consumption of 0.877 kWh kg⁻¹ WO₃, indicating a stable and efficient operation. tandfonline.com The BMED process can effectively produce an AMT solution that can be directly used to crystallize the final product. researchgate.net

Table 2: Performance of Bipolar Membrane Electrodialysis for AMT Synthesis

Parameter Value
Feed Solution Industrial (NH₄)₂WO₄
Current Density 700 A m⁻²
Final Solution pH 2.8
WO₃ Direct Recovery 99.97%
Average Current Efficiency 72.5%
Power Consumption 0.877 kWh kg⁻¹ WO₃

Controlled Synthesis for Specific Morphologies and Hydration States

The physical properties of this compound, such as its particle size, morphology, and degree of hydration, significantly influence its performance in downstream applications like catalyst manufacturing. researchgate.netammonium-metatungstate.com Consequently, considerable research has been dedicated to controlling these characteristics during synthesis.

This compound can exist in various hydrous forms, denoted as (NH₄)₆[H₂W₁₂O₄₀]·xH₂O (AMT-x), where 'x' represents the number of water molecules of crystallization. researchgate.netacs.org Single crystals of these different hydrous phases have been successfully grown using several solution-based methods. acs.org These strategies include temperature-dependent growth from supersaturated solutions, antisolvent crystallization by adding solvents of different polarities to aqueous solutions, and the partial dehydration of phases with a high water content at mild temperatures. acs.org

Through these techniques, the crystal structures of numerous hydrous phases have been determined for the first time, including those with x = 22, 12.5, 9.5, 8.5, 6, 4, and 2. researchgate.netacs.org The AMT-22 hydrate (B1144303) features a distorted cubic close-packed arrangement of the α-Keggin type anions. researchgate.netresearchgate.net The less-hydrated phases can be derived from distorted hexagonal rod packings of these anions. researchgate.netacs.org The thermal behavior of these crystals reveals a rapid dehydration sequence; for example, AMT-22 quickly dehydrates, with AMT-9.5 appearing as an intermediate and AMT-4 being a stable hydrate phase under ambient conditions. researchgate.netresearchgate.net Upon further heating, the material decomposes through stepwise formation of AMT-2, AMT-1, and AMT-0 before forming an amorphous phase and ultimately converting to orthorhombic WO₃ above 400°C. researchgate.netacs.org It has also been noted that the 4-hydrate phase exhibits polymorphic behavior, meaning it can crystallize in different structures. researchgate.netresearchgate.net

The particle size and morphology of AMT are critical parameters, and they can be controlled by manipulating reaction and processing conditions. ammonium-metatungstate.comresearchgate.net Spray drying is a widely used industrial method to produce AMT microspheres. researchgate.net Studies on this method have shown that the solution concentration is the most significant factor affecting the final particle size. researchgate.net Other parameters, such as the feed rate and the use of surfactants, also influence the particle size of the product. researchgate.net By adjusting these conditions, the median diameter of the dry product can be controlled. researchgate.net In industrial production, the average particle size is typically controlled within a range of 10-50 µm to balance dissolution efficiency and material handling. ammonium-metatungstate.com

Beyond spray drying, parameters during the crystallization process itself are crucial. The stirring speed, the cooling rate of the solution, and the level of supersaturation can be precisely adjusted to prevent deviations from the desired particle size range. ammonium-metatungstate.com The pH of the solution is another key variable. For instance, in neutralization methods, the pH is carefully controlled to facilitate the conversion to AMT and subsequent crystallization. ammonium-metatungstate.com The reaction temperature also plays a role; thermal decomposition of APT to form AMT is conducted at controlled temperatures, typically between 200-280°C, which influences the properties of the resulting product. ammonium-metatungstate.com By carefully managing these reaction conditions, it is possible to produce AMT with specific morphologies and particle size distributions tailored for high-performance applications. researchgate.netresearchgate.net

Polymorphic Control during Crystallization

The synthesis of this compound (AMT) is not merely a matter of precipitating the compound from solution; it involves the careful control of crystallization conditions to isolate specific polymorphic forms. These polymorphs of AMT are primarily hydrates, designated as AMT-X, where 'X' represents the number of water molecules of crystallization. The control over which hydrate crystallizes is a complex interplay of various physicochemical parameters. Research has identified several key factors that can be manipulated to steer the crystallization process towards a desired polymorphic outcome. These include the pH of the crystallization medium, the temperature profile of the process, the concentration of the solute, and the use of antisolvents.

The stable metatungstate anion, [H₂W₁₂O₄₀]⁶⁻, is a prerequisite for the crystallization of any AMT polymorph and its formation is highly dependent on acidic conditions. acs.org The optimal pH range for the synthesis of the metatungstate anion, and subsequently for the crystallization of AMT, is generally considered to be between 2 and 4. chinatungsten.com Within this range, tungstate ions polymerize into the stable Keggin-type polyacid anion, which is the fundamental building block of the AMT crystal structure. chinatungsten.com Deviation from this pH range can lead to the formation of other polytungstate species or amorphous products, thereby inhibiting the crystallization of the desired AMT polymorphs. chinatungsten.com

Temperature is another critical parameter that can be leveraged to control the polymorphic form of AMT. Different hydrates of AMT exhibit varying thermal stabilities, and this property can be exploited to selectively crystallize a particular form. For instance, the highly hydrated AMT-22 can be synthesized by cooling a saturated aqueous solution of AMT from room temperature to 8°C. researchgate.net This higher hydrate, however, is not stable under ambient conditions and will readily dehydrate to form lower hydrates. researchgate.net This dehydration process can be controlled to yield specific, more stable polymorphs. For example, the controlled dehydration of AMT-22 at ambient temperature leads to the formation of AMT-4, a more stable tetrahydrate. researchgate.nettuwien.at Further heating can induce a stepwise dehydration, leading to the formation of even lower hydrates such as AMT-2 and AMT-1, before the eventual decomposition of the compound at higher temperatures. acs.orgresearchgate.net The precise temperature and atmospheric conditions for these transformations are crucial for isolating a specific polymorph.

The concentration of the AMT solution, and thereby its supersaturation, is a fundamental driving force for crystallization. The level of supersaturation can influence both the nucleation and growth kinetics of the crystals, which in turn can affect the resulting polymorphic form. While specific quantitative data on the effect of concentration on AMT polymorphism is not extensively detailed in the available research, it is a well-established principle in crystallization science that different polymorphs can have different solubility and nucleation thresholds. Therefore, by carefully controlling the initial concentration and the rate at which supersaturation is achieved (e.g., through cooling or solvent evaporation), it is possible to selectively nucleate and grow a desired polymorph.

Antisolvent crystallization is a powerful technique for inducing the precipitation of a solute and for controlling the resulting crystal form. rsc.org This method involves the addition of a solvent in which the solute is insoluble (the antisolvent) to a solution of the solute, thereby reducing its solubility and inducing crystallization. rsc.org The choice of antisolvent, its addition rate, and the temperature of the process are all critical parameters that can influence the polymorphic outcome. rsc.org In the context of AMT, the use of organic solvents as antisolvents has been shown to yield different hydrated polymorphs. For example, the addition of ethylene (B1197577) glycol monobutyl ether (EGBE) to an aqueous solution of AMT has been successfully used to crystallize the 12.5-hydrate, AMT-12.5. researchgate.net Similarly, co-crystals with organic solvents, such as AMT-12-ethanol and AMT-4-2acetone, have also been reported, highlighting the significant role of the solvent environment in determining the final crystal structure. researchgate.net

The following tables summarize the key findings from research on the polymorphic control of this compound crystallization:

ParameterConditionsResulting PolymorphReference
pH 2-4Favorable for [H₂W₁₂O₄₀]⁶⁻ formation chinatungsten.com
>5Monomers or simple polytungstates chinatungsten.com
<2Over-protonation or decomposition chinatungsten.com
Temperature Cooling from room temperature to 8°CAMT-22 researchgate.net
Dehydration of AMT-22 at ambient temperatureAMT-4 researchgate.nettuwien.at
Antisolvent Addition of Ethylene Glycol Monobutyl Ether (EGBE)AMT-12.5 researchgate.net
Addition of Ethanol (B145695)AMT-12-ethanol (co-crystal) researchgate.net
Addition of AcetoneAMT-4-2acetone (co-crystal) researchgate.net

Table 1: Influence of Synthesis Parameters on AMT Polymorphism

Polymorph (AMT-X)Synthesis MethodKey ConditionsReference
AMT-22 Cooling CrystallizationSaturated aqueous solution cooled to 8°C researchgate.net
AMT-12.5 Antisolvent CrystallizationAddition of EGBE to aqueous solution researchgate.net
AMT-4 DehydrationDehydration of AMT-22 at ambient temperature researchgate.nettuwien.at
AMT-2 Thermal DecompositionStepwise heating of higher hydrates acs.orgresearchgate.net
AMT-1 Thermal DecompositionStepwise heating of higher hydrates acs.orgresearchgate.net

Table 2: Synthesis Strategies for Specific AMT Polymorphs

Advanced Characterization Techniques for Ammonium Metatungstate and Its Derivatives

Spectroscopic Analysis

Spectroscopic techniques are fundamental in probing the molecular structure of the metatungstate anion and the interactions with its counter-ions and water molecules.

FTIR spectroscopy is a powerful tool for identifying the characteristic vibrational modes of the polyoxometalate cage structure of ammonium (B1175870) metatungstate. The analysis of FTIR spectra provides a fingerprint of the Keggin [H₂W₁₂O₄₀]⁶⁻ anion, confirming its structural integrity. The key vibrational bands are associated with the different types of tungsten-oxygen bonds within the structure.

The primary vibrational modes observed in the FTIR spectrum of AMT are:

W=O Terminal Bonds: Stretching vibrations of the terminal tungsten-oxygen double bonds (W=O) typically appear in the 950-960 cm⁻¹ region.

W-O-W Bridging Bonds: Vibrations from the corner-sharing and edge-sharing tungsten-oxygen-tungsten bridges (W-O-W) are found in the 800-900 cm⁻¹ range. mtak.hu

Ammonium Ion and Water Molecules: The spectrum also reveals bands corresponding to the ammonium ions (NH₄⁺) and water molecules of hydration. For instance, the N-H bending vibration is typically observed around 1400 cm⁻¹, while O-H bending from water molecules appears near 1630 cm⁻¹. Broader bands in the 3200-3600 cm⁻¹ region are attributed to N-H and O-H stretching vibrations. researchgate.netcore.ac.uk

Studies comparing different commercial AMT samples have shown that while their morphology may differ, their FTIR spectra are often identical, indicating the same underlying Keggin structure. researchgate.net During thermal decomposition, the intensity of peaks related to water and ammonium ions diminishes as these components are removed from the structure. core.ac.uk

Interactive Data Table: Characteristic FTIR Vibrational Bands for Ammonium Metatungstate

Vibrational Mode Wavenumber (cm⁻¹) Assignment
ν(N-H) and ν(O-H) 3200-3600 Stretching vibrations of ammonium ions and water molecules
δ(O-H) ~1630 Bending vibration of water molecules
δ(N-H) ~1400 Bending vibration of ammonium ions
ν(W=O) 950-960 Stretching of terminal tungsten-oxygen bonds
ν(W-O-W) 800-900 Stretching of bridging tungsten-oxygen bonds

Raman spectroscopy serves as a complementary technique to FTIR for investigating the vibrational structure of this compound. It is particularly sensitive to the symmetric vibrations of the highly polarizable W-O bonds in the Keggin anion, further validating the structural features of AMT.

Key findings from Raman spectroscopic studies include:

Symmetric Stretching of W=O Bonds: A prominent band around 950 cm⁻¹ is assigned to the symmetric stretching of the terminal W=O bonds.

Asymmetric Stretching of W=O Bonds: A band observed around 860 cm⁻¹ corresponds to the asymmetric stretching of these terminal bonds.

W-O-W Vibrations: The region below 400 cm⁻¹ is characterized by various M–O–M vibrational modes.

The Raman spectrum provides a clear signature of the metatungstate structure, which is invaluable for distinguishing it from other polyoxotungstates, such as paratungstate.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the local environment of specific nuclei, such as the protons (¹H) in this compound. Both solid-state and solution NMR techniques have been employed to understand the structure and dynamics of this compound.

Broad-line ¹H NMR studies on related sodium and potassium metatungstates have been instrumental in confirming the location of the two non-acidic protons within the central cage of the [H₂W₁₂O₄₀]⁶⁻ anion. These studies determined the separation distance between these two protons to be approximately 1.92 ± 0.03 Å. researchgate.net

Magic Angle Spinning (MAS) ¹H-NMR is a high-resolution solid-state technique that can distinguish between protons in different chemical environments. In the context of hydrated this compound, MAS ¹H-NMR can differentiate the protons of the ammonium (NH₄⁺) ions from those of the water molecules. This differentiation is crucial for studying the mechanisms of dehydration and thermal decomposition. By monitoring the changes in the NMR signals at different temperatures, researchers can gain mechanistic insights into the stepwise removal of water and ammonia (B1221849), and the subsequent transformation of the Keggin anion. researchgate.net For instance, the technique can help elucidate the role of proton mobility in the catalytic activity of AMT-derived materials.

Diffraction and Imaging Techniques

Diffraction and imaging techniques are essential for characterizing the crystalline structure, phase transformations, morphology, and microstructure of this compound.

X-ray diffraction is the primary technique for determining the crystalline structure of this compound and its various hydrated forms. Powder XRD (PXRD) is routinely used to identify the crystalline phases present in a sample. ammonium-metatungstate.com

The crystal structure of AMT can vary significantly with its degree of hydration. Numerous hydrated phases, denoted as (NH₄)₆[H₂W₁₂O₄₀]·xH₂O (or AMT-x), have been identified, and their crystal structures have been determined from single-crystal and powder X-ray diffraction data. acs.orgacs.org For example, a highly hydrated form, AMT-22, exhibits a tetragonal crystal structure, while less hydrated phases often adopt monoclinic or other symmetries. acs.orgacs.org The characteristic diffraction peaks for pure AMT typically appear in the 2θ range of 10°-30°. ammonium-metatungstate.com The presence of impurities like ammonium paratungstate (APT) or tungsten trioxide (WO₃) can be detected by the appearance of additional diffraction peaks. ammonium-metatungstate.com

Temperature-Dependent XRD is a powerful tool for studying the thermal decomposition of AMT in situ. These studies have revealed a multi-step decomposition process:

Dehydration: Upon heating, AMT first loses its water of crystallization. For instance, in an inert atmosphere, this occurs between 25-200°C. mtak.hubohrium.com Specific hydrates are formed as intermediates during this process; for example, upon heating, AMT-22 quickly dehydrates to AMT-9.5, with AMT-4 being a more stable intermediate phase. acs.orgacs.org Further heating leads to the formation of AMT-2, AMT-1, and finally the anhydrous AMT-0. acs.orgacs.org

Amorphization: Following complete dehydration, the crystalline structure of AMT collapses, forming an amorphous phase. This typically occurs in the temperature range of 200-380°C. mtak.hubohrium.comsemanticscholar.org

Crystallization of Tungsten Oxides: At higher temperatures, the amorphous intermediate crystallizes to form tungsten oxides. Hexagonal WO₃ (h-WO₃) is often the first crystalline phase to form, typically between 380-500°C. mtak.hubohrium.com

Phase Transformation: The hexagonal WO₃ then transforms into the more stable monoclinic WO₃ (m-WO₃) at temperatures between 500-600°C. mtak.hubohrium.com

Synchrotron Powder XRD offers higher resolution than conventional laboratory XRD and is particularly useful for solving complex crystal structures or for studies requiring rapid data acquisition, such as in situ investigations of phase transitions. researchgate.net

Interactive Data Table: Crystallographic Data for Selected this compound Hydrates

Compound Crystal System Space Group a (Å) b (Å) c (Å) β (°)
AMT-22 Tetragonal I4₁/amd 21.056 21.056 22.094 90
AMT-12.5 Monoclinic C2/c 23.475 13.336 25.485 92.20
AMT-9.5 Monoclinic P2₁/c 13.355 23.407 25.568 90.72
AMT-4 Monoclinic P2₁/c 23.581 13.370 25.564 92.13
AMT-2 Monoclinic P2₁/c 23.486 13.315 25.419 92.42

Data sourced from Eder et al. (2021). acs.org

Electron microscopy techniques are indispensable for visualizing the morphology and microstructure of this compound powders and their derivatives.

Scanning Electron Microscopy (SEM) is widely used to observe the surface topography, shape, and size of AMT particles. SEM studies have revealed a variety of morphologies for commercial and synthesized AMT. Pure AMT crystals often exhibit needle-like or plate-like shapes with relatively uniform particle sizes. ammonium-metatungstate.com Other studies have reported the formation of hollow microspheres, with diameters ranging from 5 to 50 µm. researchgate.netresearchgate.net Another common morphology consists of smaller particles (2-10 µm) that are aggregated into larger blocks. researchgate.net The observed morphology can be influenced by preparation parameters such as temperature, pH, and solution concentration. ammonium-metatungstate.com

Transmission Electron Microscopy (TEM) provides higher resolution imaging than SEM, allowing for the observation of the internal structure and nanoscale features of AMT materials. TEM can be used to examine the size and distribution of primary crystallites within larger agglomerates and can be combined with electron diffraction to obtain crystallographic information from individual nanoparticles.

Electron Diffraction

Electron diffraction is a powerful technique utilized to investigate the crystallographic structure of materials. In the context of this compound (AMT), it has been employed to characterize its various hydrate (B1144303) forms. Research conducted by Christian and Whittingham involved the use of electron diffraction, in conjunction with a transmission electron microscope, to study different hydrates of AMT, including those with approximately 20, 4, 1, and 0 water molecules per metatungstate anion. acs.orgresearchgate.net This technique is particularly valuable for analyzing the crystal systems of these different phases, which were identified as cubic for the 0- and 1-hydrates and "distorted cubic" for the 20-hydrate. researchgate.net

In-situ Pair Distribution Function (PDF) Analysis for Formation Mechanisms

In-situ Pair Distribution Function (PDF) analysis is an advanced technique derived from total scattering data (typically X-ray) that provides detailed information about the local atomic structure of materials, including both crystalline and amorphous phases. rsc.orgrsc.org This method is becoming increasingly crucial for studying the mechanisms of chemical reactions and the nucleation and growth of nanoparticles in real-time. iucr.orgnih.gov

During the thermal decomposition of this compound, an intermediate amorphous phase is formed between approximately 200°C and 380°C, from which crystalline tungsten trioxide later emerges. bohrium.comsemanticscholar.orgresearchgate.net While specific in-situ PDF studies on the formation mechanism of AMT itself are not widely reported, the technique is ideally suited to probe such transformations. By monitoring the evolution of atom-pair distances during the decomposition process, in-situ PDF analysis could provide unprecedented insights into the structural rearrangements occurring within the amorphous intermediate and elucidate the precise pathway by which it crystallizes into hexagonal WO₃. bohrium.comresearchgate.net This would allow researchers to understand the dynamic changes in the local atomic environment, tracking bond formation and breakage as the material transforms from a complex polyoxometalate structure to a simpler metal oxide. rsc.orgrsc.org

Thermal and Evolved Gas Analysis

Thermogravimetric Analysis (TGA) / Differential Thermal Analysis (DTA)

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are fundamental techniques for understanding the thermal stability and decomposition pathway of this compound, (NH₄)₆[H₂W₁₂O₄₀]·4H₂O. bohrium.comsemanticscholar.org The thermal decomposition of AMT is a multi-step process that varies depending on the atmosphere (inert or oxidizing). bohrium.comcore.ac.uk

In an inert (nitrogen) atmosphere, the decomposition proceeds through several distinct stages:

Stage 1 (25°C - 200°C): This initial stage involves the release of crystal water, resulting in the formation of dehydrated AMT. bohrium.comsemanticscholar.orgresearchgate.net This dehydration is an endothermic process.

Stage 2 (200°C - 380°C): In this range, the structure collapses with the removal of ammonium ions in the form of ammonia and water, leading to the formation of an amorphous phase. bohrium.comsemanticscholar.orgresearchgate.net

Stage 3 (380°C - 500°C): The amorphous material undergoes an exothermic crystallization to form hexagonal tungsten trioxide (h-WO₃). bohrium.comsemanticscholar.orgresearchgate.net

Stage 4 (500°C - 600°C): A final exothermic phase transformation occurs as the hexagonal WO₃ converts into the more thermodynamically stable monoclinic tungsten trioxide (m-WO₃). bohrium.comsemanticscholar.orgresearchgate.net

The final residual mass corresponds to the theoretical value for the complete conversion of AMT to WO₃. bohrium.commtak.hu

In an oxidizing (air) atmosphere, the initial dehydration step is similar. However, above approximately 250°C, the ammonia released during decomposition ignites. bohrium.comcore.ac.uk This combustion is a highly exothermic reaction that significantly alters the DTA curve, adding sharp exothermic peaks that are not present in an inert atmosphere. bohrium.comcore.ac.uk

Thermal Decomposition Stages of this compound in an Inert Atmosphere
Temperature Range (°C)ProcessProduct(s)Thermal Event (DTA)
25 - 200Release of crystal waterDehydrated AMTEndothermic
200 - 380Deammoniation and dehydroxylationAmorphous PhaseEndothermic
380 - 500CrystallizationHexagonal WO₃Exothermic
500 - 600Phase transformationMonoclinic WO₃Exothermic

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. For this compound, DSC provides quantitative data on the endothermic and exothermic events identified by DTA. acs.orgchinatungsten.com Measurements are typically conducted under a controlled atmosphere, such as inert argon, to study the intrinsic decomposition behavior. acs.org The DSC curve for AMT reveals the energy absorbed during the endothermic processes of dehydration and deammoniation, as well as the energy released during the exothermic crystallization of h-WO₃ and its subsequent phase change to m-WO₃, complementing the mass loss data from TGA. researchgate.netchinatungsten.com

Evolved Gas Analysis (TG-MS, TG-FTIR)

Evolved Gas Analysis (EGA) techniques, such as Thermogravimetry coupled with Mass Spectrometry (TG-MS) or Fourier Transform Infrared Spectroscopy (TG-FTIR), are essential for identifying the gaseous species released during the thermal decomposition of AMT. acs.orgcore.ac.ukmtak.hu These methods provide real-time analysis of the off-gases corresponding to each weight loss step observed in the TGA data.

Studies on AMT and the closely related ammonium paratungstate (APT) confirm the evolution of specific gases at different temperature ranges. bohrium.comcapes.gov.brsci-hub.semtak.hu

Water (H₂O): Detected during the initial dehydration step (below 200°C) and also as a product of the decomposition of the ammonium polyoxotungstate structure at higher temperatures. bohrium.comsci-hub.se

Ammonia (NH₃): Released during the second major decomposition stage (200°C - 380°C) as the ammonium ions break down. bohrium.comsci-hub.se

Nitrogen Oxides (e.g., N₂O, NO): In an oxidizing atmosphere like air, the evolved ammonia undergoes combustion. bohrium.comsemanticscholar.org EGA-MS and EGA-FTIR analyses have detected the formation of nitrous oxide (N₂O) and nitrogen monoxide (NO) as products of this catalyzed oxidation of ammonia. semanticscholar.orgmtak.huresearchgate.net This corresponds with the sharp exothermic peaks seen in DTA/DSC curves recorded in air. mtak.hu

Gases Evolved During Thermal Decomposition of this compound
Temperature Range (°C)Evolved Gas SpeciesOriginAtmosphere
25 - 200H₂ORelease of crystal waterInert / Oxidizing
200 - 380NH₃, H₂ODecomposition of (NH₄)⁺ and structural OH groupsInert / Oxidizing
> 250N₂O, NOCombustion of evolved NH₃Oxidizing (Air)

Surface and Adsorption Characterization

Surface and adsorption characterization techniques are critical for materials used in catalysis and other surface-dependent applications. This compound serves as a precursor for many such materials, including tungsten-based catalysts. sigmaaldrich.comsigmaaldrich.com While detailed surface analysis is more commonly performed on the final catalytic products derived from AMT (such as tungsten oxides), the properties of the precursor itself can influence the final material's morphology and surface characteristics. Techniques like BET (Brunauer-Emmett-Teller) surface area analysis would be used to measure the specific surface area of AMT powders. Adsorption studies could provide information about the interaction of gases and liquids with the AMT surface. However, specific research data focusing solely on the surface and adsorption properties of the this compound compound itself is limited in the available literature, with more emphasis placed on its thermal and structural properties during its conversion to functional oxides. sigmaaldrich.comnorthmetal.net

N₂ Adsorption-Desorption (BET surface area)

The Brunauer-Emmett-Teller (BET) method is a foundational technique in material science used to determine the specific surface area of solid or porous materials. The analysis is based on the physical adsorption of nitrogen (N₂) gas molecules onto the surface of the material at cryogenic temperatures. By measuring the amount of gas adsorbed at various relative pressures, an adsorption-desorption isotherm is generated. The BET equation is then applied to this data, typically in the relative pressure (P/P₀) range of 0.05 to 0.35, to calculate the volume of gas required to form a monolayer on the surface. From this monolayer capacity, the total surface area of the material can be calculated.

This technique is essential for evaluating the textural properties of materials derived from this compound, such as tungsten oxides, which are often used as catalysts or catalyst supports. The surface area directly influences the material's interaction with its environment, affecting properties like catalytic activity and adsorption capacity. For instance, in the synthesis of ammonium dioxothiotungstate, nitrogen adsorption is used to characterize and compare the specific surface area of products derived from different tungsten sources, including this compound.

MaterialPrecursor/SourceSpecific Surface Area (m²/g)Reference
Ammonium Dioxothiotungstate (ATD-01)This compoundData not specified
Ammonium Dioxothiotungstate (ATD-02)Tungsten Oxide NanobeltsData not specified

Note: While the study highlights the use of N₂ adsorption for characterization, specific surface area values for the AMT-derived product were not provided in the abstract.

Temperature Programmed Desorption (TPD) of Ammonia/Carbon Dioxide (for acid-base properties)

Temperature Programmed Desorption (TPD) is a widely used technique to characterize the acid-base properties of solid materials, particularly catalysts. The method involves first adsorbing a probe molecule (a base like ammonia for acid sites, or an acid like carbon dioxide for basic sites) onto the material's surface. Subsequently, the material is heated at a constant rate, and the amount of the desorbed probe molecule is measured as a function of temperature. The resulting TPD profile provides both qualitative and quantitative information: the temperature of the desorption peaks relates to the strength of the acid or base sites, while the total amount of desorbed gas corresponds to the concentration of these sites.

For derivatives of this compound used in catalysis, understanding the surface acidity is critical. NH₃-TPD is extensively utilized for this purpose. The technique can distinguish between weak and strong acid sites based on the desorption temperature. For example, lower temperature peaks (e.g., 170-200°C) are typically attributed to ammonia desorbing from weak acid sites, whereas higher temperature peaks (e.g., 340-380°C) indicate desorption from strong acid sites. Similarly, CO₂-TPD is employed to determine the concentration and strength of surface basic sites.

Catalyst TypeProbe MoleculePeak Desorption Temperature (°C)Site Strength Indicated
Zeolite Catalysts (general example)NH₃170-200Weak Acid Sites
Zeolite Catalysts (general example)NH₃340-380Strong Acid Sites
Supported Metal CatalystsCO₂VariesBasic Sites

Purity and Compositional Analysis

Ensuring the purity and precise composition of this compound is critical for its application in high-purity materials, such as catalysts and electronic components. A variety of advanced analytical techniques are employed to detect and quantify trace-level impurities that can originate from raw materials or the production process.

Atomic Absorption Spectrometry (GFAAS, FAAS)

Atomic Absorption Spectrometry (AAS) is a conventional technique used for the precise analysis of specific elements in this compound. The method relies on the principle that ground-state atoms of an element will absorb light at a characteristic wavelength. The sample is atomized, typically using a flame (Flame AAS or FAAS) or a graphite (B72142) furnace (Graphite Furnace AAS or GFAAS), and the amount of light absorbed is proportional to the concentration of the analyte element.

FAAS and GFAAS are frequently used for the determination of metallic impurities such as iron (Fe) and sodium (Na). However, the direct analysis of high-purity tungsten compounds like AMT can be challenging due to the formation of intense matrix interferences from the high concentration of tungsten. This can necessitate analyte/matrix separation methods to achieve accurate results.

TechniqueAnalyte ExamplesApplication Notes
Flame Atomic Absorption Spectrometry (FAAS)Fe, Na, Cu, Ni, Pb, ZnSuitable for determining elements in aqua regia extracts. The choice between flame and graphite furnace depends on the element's concentration.
Graphite Furnace Atomic Absorption Spectrometry (GFAAS)Ag, Al, As, Cd, Co, CrOffers lower detection limits compared to FAAS and is used for trace-level analysis. Subject to matrix interferences in high-purity tungsten.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful and highly sensitive analytical technique for determining trace and ultra-trace elemental impurities in high-purity this compound. It uses an inductively coupled plasma to ionize the sample, and then a mass spectrometer separates and quantifies the ions. ICP-MS offers significant advantages over traditional techniques like AAS, including greater speed, precision, and superior sensitivity, with the ability to detect multiple elements simultaneously at parts-per-billion (ppb) levels.

This method is particularly well-suited for the quality control of catalyst-grade AMT. Common impurities analyzed in AMT by ICP-MS include sodium (Na), phosphorus (P), potassium (K), arsenic (As), molybdenum (Mo), tin (Sn), and antimony (Sb). Despite its power, the technique can face challenges from matrix effects when analyzing high-matrix samples, which can cause signal drift, and from polyatomic interferences. Therefore, sample preparation, such as digestion in a suitable solvent, is a critical step.

Impurity ElementHMI/ICP-MS Result (µg/g)Reference Value (µg/g)
Na(Consistent with reference)(Data from 6 samples)
P(Consistent with reference)(Data from 6 samples)
K(Consistent with reference)(Data from 6 samples)
As(Consistent with reference)(Data from 6 samples)
Mo(Consistent with reference)(Data from 6 samples)
Sn(Consistent with reference)(Data from 6 samples)
Sb(Consistent with reference)(Data from 6 samples)

Note: A study comparing results for six high-purity AMT samples found that the ICP-MS results for major impurities were very consistent with reference values.

Co-precipitation Separation-Hydride Generation-Atomic Fluorescence Spectrometry

For the determination of certain trace elements that can form volatile hydrides, a highly sensitive and selective hyphenated technique is employed: Co-precipitation Separation-Hydride Generation-Atomic Fluorescence Spectrometry (HG-AFS). This method is particularly effective for analyzing trace amounts of elements like bismuth (Bi) in the complex matrix of this compound.

The process involves two key steps. First, the target analyte is separated from the tungsten matrix via co-precipitation, which also serves to pre-concentrate the element. This step is crucial for minimizing matrix interference. Following separation, the analyte is converted into a volatile hydride through a chemical reaction (hydride generation). This gaseous hydride is then transported to an atomic fluorescence spectrometer for detection. The HG-AFS method offers advantages of high sensitivity, excellent selectivity, and significantly reduced matrix effects, allowing for the precise quantification of trace impurities like bismuth.

TechniqueAnalyteApplication in AMTKey Advantages
Co-precipitation-HG-AFSBismuth (Bi)Determination of trace Bi in crystalline AMT.High sensitivity, good selectivity, minimal matrix interference.

Research on Ammonium Metatungstate As a Precursor Material

Synthesis of Tungsten Oxides and Bronzes

AMT serves as a foundational material for producing various forms of tungsten oxides and bronzes, which are significant in catalysis, electronics, and materials science.

The thermal decomposition of ammonium (B1175870) metatungstate is a common method to produce tungsten trioxide. The resulting polymorph—typically hexagonal or monoclinic—is highly dependent on the decomposition temperature and atmosphere.

In an inert atmosphere, the decomposition of AMT follows a multi-step process. Initially, crystal water is released between 25-200°C. This is followed by the formation of an amorphous phase between 200-380°C. From this amorphous intermediate, hexagonal tungsten trioxide (h-WO₃) crystallizes at temperatures between 380-500°C. core.ac.uk As the temperature is further increased to the 500-600°C range, the hexagonal phase transforms into the more thermodynamically stable monoclinic tungsten trioxide (m-WO₃). core.ac.uk

A solid-state synthesis method has also been employed to produce hexagonal tungsten trioxide from AMT. By heating AMT in a horizontal tube furnace under an argon gas flow for 3 hours, the morphology and crystal phase can be controlled by adjusting the reaction temperature. chinatungsten.com For instance, at 900°C, hexagonal phase nanorods with widths of 300–600 nm and lengths of 10–30 µm have been obtained. chinatungsten.com The process of heating AMT to above 600°C to lose all ammonia (B1221849) and crystal water results in the formation of yellow tungsten trioxide. ammonium-metatungstate.comtungsten-powder.com

The table below summarizes the thermal decomposition steps of AMT in an inert atmosphere.

Temperature Range (°C)EventResulting Phase
25-200Release of crystal waterDehydrated AMT
200-380Formation of an amorphous phaseAmorphous
380-500CrystallizationHexagonal WO₃
500-600Phase transformationMonoclinic WO₃

Reduced tungsten oxides, often denoted as WO₃₋ₓ, can be synthesized from ammonium metatungstate. One method involves the reduction of a metatungstate solution. A process has been developed where an aqueous solution of this compound is made alkaline (pH between 10 and 14) and treated with an alkali metal borohydride (B1222165) as a reducing agent. google.com A non-oxidizing acid is then added dropwise to this solution, causing the precipitation of a solid, amorphous, reduced tungsten oxide. google.com

Selective synthesis of WO₃₋ₓ nanorods has been achieved starting from this compound. rsc.org The formation of these nanorods is influenced by factors such as monomer concentration and the ratio of surfactants like oleic acid and oleylamine (B85491). rsc.org A key factor in the selective formation of WO₃₋ₓ nanorods is the formation of oleyl oleamide (B13806) from the surfactants upon heating. rsc.org These reduced tungsten oxide materials exhibit strong plasmon absorption in the near-infrared region. rsc.org

Ammonium tungsten bronzes are compounds with the general formula (NH₄)ₓWO₃, where ammonium ions are intercalated into the tungsten oxide lattice. These materials can be formed as intermediates during the thermal decomposition of ammonium tungstates. core.ac.uk For example, during the thermal decomposition of ammonium paratungstate (APT), a related precursor, a hexagonal ammonium tungsten bronze phase, (NH₄)ₓWO₃ (where x is approximately 0.25), is established. rsc.org

Hydrothermal synthesis is another route to produce ammonium tungsten bronzes. When this compound is used as the precursor in a hydrothermal synthesis, a hexagonal ammonium tungsten bronze, (NH₄)₀.₂₅WO₃, is formed as the final product. researchgate.netacs.org The pathway to this final product can be direct if the precursor solution contains metatungstate clusters. researchgate.netacs.org The solvent used in the solvothermal synthesis can also influence the formation pathway. researchgate.net

A selective synthesis for hexagonal ammonium tungsten bronzes as truncated nanocubes can be achieved from AMT. rsc.org This synthesis is favored by fast heating rates (25 K min⁻¹), slow stirring speeds (~150 rpm), and high precursor concentrations. rsc.org

This compound is a valuable precursor for the directed synthesis of tungsten trioxide with controlled micro- and nanostructures. These materials have applications in areas such as gas sensing and catalysis.

Nanorods: As mentioned previously, WO₃₋ₓ nanorods with varying aspect ratios can be selectively synthesized from AMT. rsc.org A solid-state method involving the heating of AMT at 900°C under an argon flow also yields hexagonal phase nanorods. chinatungsten.com

Nanofibers: Tungsten oxide nanofibers can be fabricated using an electrospinning method. In this process, a precursor solution containing this compound, polyvinyl alcohol (PVA), and alcohol is electrospun to create composite nanofibers. nih.gov Subsequent calcination of these composite fibers at 550°C in air removes the polymer and yields pure WO₃ nanofibers. nih.gov The resulting nanofibers typically have diameters between 200 and 300 nm. nih.gov

The table below outlines a typical process for WO₃ nanofiber synthesis from AMT.

StepProcessMaterialsConditionsOutcome
1ElectrospinningThis compound, Polyvinyl alcohol (PVA), Alcohol-Composite nanofibers
2CalcinationComposite nanofibers550°C in airPure WO₃ nanofibers

Quaternary tungsten bronze nanocrystals (QTBN), such as those doped with sodium and cesium (NaₓCsᵧWOz), can be synthesized via a simple thermal decomposition process using this compound. daneshyari.comresearchgate.net In this method, AMT is combined with oleylamine, which acts as both a surfactant and a solvent. daneshyari.comresearchgate.net This process allows for the successful intercalation of both sodium and cesium ions into the cubic pyrochlore (B1171951) structure of tungsten oxide at relatively low reaction temperatures and in a short time. daneshyari.com The resulting oleylamine-capped QTBNs have an average diameter of about 30 nm and exhibit significant near-infrared shielding properties. daneshyari.comresearchgate.net

Production of Tungsten Metal and Tungsten Carbides

This compound is a crucial starting material in the industrial production of tungsten metal and tungsten carbides, which are vital for applications requiring high hardness and wear resistance.

The production of tungsten metal and tungsten carbide powders often begins with the calcination of AMT to produce tungsten trioxide. ammonium-metatungstate.com This tungsten trioxide is then further processed. For the production of tungsten metal, the oxide is typically reduced in a hydrogen atmosphere. This compound is also used in the manufacture of alloy steel. cftungsten.com

For the synthesis of tungsten carbide (WC) powders, two primary routes starting from AMT have been investigated: the oxide route and the nitride route. researchgate.net

Oxide Route: In this pathway, AMT is first calcined in air at around 600°C to form tungsten trioxide (WO₃). The resulting oxide is then subjected to a carburization process in a flow of hydrogen and methane (B114726) at temperatures around 880°C to produce tungsten carbide. researchgate.net

Nitride Route: This alternative route involves an intermediate nitride phase. researchgate.net

These synthesis routes allow for the production of high-surface-area tungsten carbide powders, which are of interest as electrocatalysts. researchgate.net

Synthesis of Other Tungsten-Based Compounds

The versatility of this compound extends to its use as a precursor for a range of other important tungsten-based compounds, including various heteropoly acids and tungsten sulfides.

This compound is identified as a valuable raw material for the production of heteropoly acids such as phosphotungstic acid, arsenic acid, and silicotungstic acid. chinatungsten.comtungsten-powder.com Phosphotungstic acid (H₃PW₁₂O₄₀), a Keggin-type heteropoly acid, is a well-known and efficient catalyst in organic synthesis. nih.gov

The synthesis of phosphotungstic acid can be achieved through several methods, including the ether extraction method and the ion exchange method, using a tungsten source like sodium tungstate (B81510), which itself can be derived from core tungsten compounds. tungsten-powder.com In a typical synthesis, a tungstate solution is mixed with phosphoric acid and an acidifier like hydrochloric acid. tungsten-powder.com The resulting phosphotungstic acid is then purified. tungsten-powder.com The use of AMT as a high-purity tungsten source is advantageous for producing high-quality heteropoly acids for catalytic applications. chinatungsten.com

This compound serves as a precursor for sulfur-containing tungsten compounds. In the synthesis of ammonium dioxothiotungstate, research has shown that tungsten oxide nanobelts can be a superior tungsten source to AMT because they eliminate a time-consuming aging step in the process. researchgate.net However, AMT can be effectively used. One method involves the reaction of this compound with a solid vulcanizing agent, such as barium hydrosulfide (B80085) or phosphorus pentasulfide, in an aqueous solution to produce high-purity ammonium tungsten oxide sulfide (B99878) at a high yield. google.com

Furthermore, AMT is a raw material for preparing tungsten disulfide (WS₂), which is used as a lubricant. tungsten-powder.com Tungsten disulfide can be produced through various methods, including the thermal decomposition of ammonium tetrathiotungstate. tungsten-powder.com This precursor is heated in the absence of air to temperatures between 700°C and 1200°C, maintained for 24-48 hours, and then slowly cooled to yield WS₂ powder. tungsten-powder.com

Development of Advanced Materials

This compound is a versatile precursor for the development of a variety of advanced materials, owing to its ability to be converted into different forms of tungsten compounds.

Tungsten-Based Ceramics

The unique properties of this compound, such as its high solubility and thermal decomposition characteristics, establish it as an excellent precursor for tungsten-based compounds in the production of high-performance ceramics. ammonium-metatungstate.com Its applications in this field are primarily as ceramic colorants, in functional ceramics, and as a sintering additive. ammonium-metatungstate.com

Ceramic Colorants : Through thermal decomposition, AMT is converted into tungsten trioxide (WO₃). When mixed with a ceramic matrix and sintered at high temperatures (around 1000-1200°C), it forms a stable colorant that imparts yellow or green hues to the ceramic product. ammonium-metatungstate.com These colorants exhibit excellent high-temperature resistance and chemical stability. ammonium-metatungstate.com

Functional Ceramics : AMT serves as a tungsten source for preparing tungstate-based functional ceramics, such as zinc tungstate (ZnWO₄). ammonium-metatungstate.com These materials are used in applications like photocatalytic ceramics and high-temperature ceramic coatings due to their electronic and mechanical properties. ammonium-metatungstate.com

Ceramic Additives : As an additive, AMT can enhance the sintering process of ceramics by helping to regulate grain growth. ammonium-metatungstate.com This leads to improved density and strength of the final ceramic product, extending its durability and service life in applications like ceramic cutting tools. ammonium-metatungstate.com

A sol-gel method starting from this compound can be employed to synthesize nanosized WO₃ powder, which then acts as a precursor for producing nanosized tungsten powder through a nitridation-decomposition process. mdpi.com

Application in CeramicsCompound Derived from AMTKey Properties and Function
Ceramic ColorantsTungsten Trioxide (WO₃)Provides stable yellow/green color at high temperatures. ammonium-metatungstate.com
Functional CeramicsTungstate-based materials (e.g., ZnWO₄)Used in photocatalysis and high-temperature coatings. ammonium-metatungstate.com
Sintering AdditivesN/A (Used directly as an additive)Improves density and strength by regulating grain growth. ammonium-metatungstate.com

Tungsten Oxide Films and Nanostructures for Electronics and Photonics

This compound is a key precursor in the fabrication of tungsten oxide films and nanostructures for electronic and photonic applications. ammonium-metatungstate.comsigmaaldrich.comsigmaaldrich.com While AMT itself is not a semiconductor, it is readily converted into tungsten trioxide (WO₃), a material with significant semiconductor properties. ammonium-metatungstate.com

WO₃ is an n-type semiconductor material known for its excellent electrochromic, photochromic, and gas-sensitive properties, making it valuable in the electronics industry. ammonium-metatungstate.com this compound is the tungsten source for preparing WO₃ semiconductors. ammonium-metatungstate.com These materials are used in the fabrication of capacitors, shields, and other semiconductor devices. ammonium-metatungstate.com

One of the common methods to create these structures is chemical vapor deposition (CVD), where this compound hydrate (B1144303) can be used as the precursor to synthesize tungsten oxide thin films. sigmaaldrich.comsigmaaldrich.com Research has also focused on the selective synthesis of tungsten oxide nanorods (WO₃₋ₓ) and ammonium tungsten bronzes ((NH₄)ₓWO₃) from AMT. rsc.org These materials exhibit tunable localized surface plasmon resonance properties, which are of interest for applications in biomedicine and photocatalysis. rsc.org The synthesis conditions, such as temperature, monomer concentration, and surfactant ratio, are critical in determining the final phase and morphology of the nanostructures. rsc.org

Coatings and Semiconductor Dopants

This compound serves as a precursor for tungsten-based coatings. samaterials.com The reduction of AMT can produce tungsten metal, which is widely used in the preparation of such coatings. samaterials.com

Furthermore, AMT can be doped with other elements to create specialized tungsten powders for specific applications. ammonium-metatungstate.com This doping process typically occurs in the liquid phase. ammonium-metatungstate.com For example:

Potassium-doped AMT is used to prepare potassium-doped tungsten powder, which is a critical component in the manufacturing of tungsten filaments for lamps. ammonium-metatungstate.com

Arsenic-doped AMT is used to produce arsenic-doped tungsten powder. ammonium-metatungstate.com A study demonstrated the preparation of nano tungsten powder from arsenic-doped AMT, where elemental arsenic was added to an this compound solution. ammonium-metatungstate.com The resulting composite powder was then roasted and reduced to obtain the final product. ammonium-metatungstate.com

These examples highlight the utility of AMT as a versatile platform for creating functionalized materials through doping for the semiconductor and electronics industries.

DopantDoped MaterialApplication
PotassiumPotassium-doped tungsten powderTungsten filament lamps. ammonium-metatungstate.com
ArsenicArsenic-doped nano tungsten powderSpecialized semiconductor applications. ammonium-metatungstate.com

Heat Insulating Dispersion Liquids

This compound is an important precursor in the production of heat-insulating dispersion liquids, which are used to create thermal insulation films. ammonium-metatungstate.com The efficacy of these films stems from the infrared-blocking properties of tungsten-based nanomaterials derived from AMT. ammonium-metatungstate.com

The primary nanomaterial synthesized from AMT for this purpose is tungsten oxide (WO₃). ammonium-metatungstate.com Through methods like sol-gel or hydrothermal synthesis, AMT is converted into WO₃ nanoparticles. ammonium-metatungstate.com These nanoparticles are then dispersed in a liquid medium, which can be incorporated into base films like polyester (B1180765) (PET). ammonium-metatungstate.com

The resulting thermal insulation films exhibit high absorption of near-infrared light (blocking 80-90% in the 780-2500 nm wavelength range) while maintaining high transmittance for visible light (around 70%). ammonium-metatungstate.com This selective transparency allows for effective reduction of indoor temperatures without significantly compromising natural light, leading to energy savings. ammonium-metatungstate.com These films find applications in:

Building windows : To reduce heat gain in buildings. ammonium-metatungstate.com

Automotive glass : To minimize heat buildup inside vehicles. ammonium-metatungstate.com

Agricultural greenhouses : To block infrared radiation and lower internal temperatures, which can benefit crop growth. ammonium-metatungstate.com

Anode Materials for Lithium Batteries

This compound is a significant precursor material in the development of anode materials for lithium-ion batteries. ammonium-metatungstate.com It is primarily used to synthesize tungsten trioxide (WO₃), a compound that is being extensively researched as a high-performance anode material. ammonium-metatungstate.com

WO₃ offers a high theoretical capacity of 693 mAh/g, which is a considerable improvement over traditional graphite (B72142) anodes. ammonium-metatungstate.com It also possesses excellent chemical stability. ammonium-metatungstate.com The synthesis of WO₃ from AMT allows for the creation of composite electrodes with enhanced performance. For instance, by coating carbon-based materials like carbon nanotubes or graphene with an AMT solution, the resulting WO₃ composite electrodes show significant improvements. ammonium-metatungstate.com

These composite structures help to mitigate the volume expansion issues that can occur in WO₃ during the charge-discharge cycles, which in turn increases the cycle life of the battery by approximately 50%. ammonium-metatungstate.com Furthermore, preparing nanoscale WO₃ particles (in the range of 20-50 nm) from AMT leads to a high specific surface area, which enhances the diffusion rate of lithium ions and the reactivity of the electrode. ammonium-metatungstate.com

Property of WO₃ AnodeValue/Benefit
Theoretical Capacity693 mAh/g. ammonium-metatungstate.com
Key AdvantageHigher energy density and cycle stability compared to graphite. ammonium-metatungstate.com
Role of Composite StructureMitigates volume expansion, increases cycle life. ammonium-metatungstate.com
Benefit of Nanoscale ParticlesHigh specific surface area enhances Li-ion diffusion and reaction activity. ammonium-metatungstate.com

Compact Layers for Perovskite Solar Cells

Research has demonstrated a straightforward method for preparing WO₃ thin films by a spin-coating-pyrolysis technique using a solution of this compound in a dimethylformamide (DMF)/water mixture. jos.ac.cn In this process, the AMT solution is spin-coated onto conductive substrates and subsequently heated to high temperatures to form a uniform, compact layer of WO₃. This layer facilitates the efficient transportation of photogenerated electrons within the solar cell. jos.ac.cn

The thickness of the WO₃ compact layer is a critical parameter that affects the photovoltaic performance. Studies have systematically investigated this by varying the number of spin-coating cycles. jos.ac.cn For instance, applying one, two, or three layers of the AMT precursor solution results in WO₃ films of varying thicknesses. It has been observed that an optimal thickness is crucial; a film that is too thick can increase the electron transport path length, potentially hindering device efficiency. jos.ac.cn

One study prepared WO₃ thin films by spin-coating the AMT solution at 3000 rpm for 20 seconds, followed by heating at 450°C for one hour. jos.ac.cn The thickness of the film was controlled by repeating this process.

Table 1: WO₃ Film Thickness Control via Spin-Coating Cycles

Number of Coating CyclesResulting FilmApproximate Thickness (nm)
1WO₃ (1)Not specified
2WO₃ (2)62
3WO₃ (3)>62

Table 2: Photovoltaic Performance of Perovskite Solar Cells with WO₃ Compact Layers

WO₃ Compact LayerRinsing TreatmentJsc (mA/cm²)Voc (V)Fill FactorPCE (%)
WO₃ (2) - 62 nmNo17.390.580.575.72
WO₃ (2) - 62 nmYes18.460.670.627.18

These findings underscore the utility of this compound as a precursor for developing effective tungsten oxide compact layers in perovskite solar cells, with film thickness being a key determinant of device performance. jos.ac.cn

Research on Catalytic Applications of Ammonium Metatungstate and Its Derivatives

General Catalytic Principles and Acid-Base Properties

The catalytic efficacy of ammonium (B1175870) metatungstate is deeply rooted in its distinct molecular structure and the acid-base characteristics it imparts to catalytic systems.

Ammonium metatungstate is extensively utilized as a precursor for the synthesis of various tungsten-based catalysts. northmetal.nettungsten-powder.comnorthmetal.net Its high solubility in water makes it an excellent starting material for achieving a homogeneous dispersion of the tungsten species on different catalyst supports. ammonium-metatungstate.comresearchgate.net The thermal decomposition of AMT is a critical step in catalyst preparation, leading to the formation of tungsten oxides, which are often the active catalytic species. core.ac.ukresearchgate.net The process involves the release of ammonia (B1221849) and water, resulting in the formation of hexagonal tungsten trioxide (h-WO₃) which then transforms into a more stable monoclinic phase (m-WO₃) at higher temperatures. core.ac.ukresearchgate.net

The properties of the final catalyst, such as the morphology and size distribution of tungsten carbide (WC) microspheres, are influenced by the characteristics of the initial AMT precursor. tungsten-powder.com AMT is a key ingredient in preparing catalysts for a variety of reactions, including oxidation, hydroxylation, hydrogenation, and polymerization. northmetal.net It serves as a precursor for catalysts used in petroleum refining for processes like hydrocracking, hydrodesulfurization, and hydrodenitrogenation. chinatungsten.com Furthermore, AMT is used to prepare tungsten-based catalysts (e.g., Pt-WO₃) for the oxygen reduction reaction (ORR) in fuel cells. ammonium-metatungstate.com

While often a precursor, AMT's derivatives can also exhibit direct catalytic activity. The Keggin-type structure of the metatungstate anion provides a large specific surface area and numerous active sites. chinatungsten.com This structure can exhibit a "pseudo-liquid phase" characteristic, allowing reactant molecules to diffuse freely and thereby increasing the reaction rate. chinatungsten.com

The catalytic activity of materials derived from this compound is significantly influenced by their acid-base properties. The selective O-methylation of catechol with methanol (B129727), for instance, is recognized as an acid-base catalytic reaction. mdpi.com The distribution and strength of acid and base sites on the catalyst surface play a crucial role in directing the reaction towards the desired products.

In reactions like the O-methylation of catechol, weaker acid sites are often correlated with higher catalytic activity, while strong acid sites can lead to undesirable side reactions and coke deposition. mdpi.com The presence of weak base sites is beneficial for the formation of O-methylated products. mdpi.com The specific nature of the acid-base sites in AMT-derived catalysts can be tailored by selecting appropriate support materials and preparation methods.

This compound and its derivatives are known to enhance both the rate and selectivity of various chemical reactions. The high activity of AMT-based catalysts is attributed to the lowering of the reaction's activation energy, which facilitates the transformation of reactant molecules. chinatungsten.com The unique polyacid structure of AMT provides a high concentration of active sites, allowing for efficient interaction with reactants. chinatungsten.com

In the production of guaiacol (B22219) through the vapor-phase O-methylation of catechol, catalysts prepared from AMT have demonstrated high conversion rates and selectivity. capes.gov.brresearchgate.net This high selectivity is a key advantage, as it minimizes the formation of byproducts and simplifies downstream purification processes. ammonium-metatungstate.com The ability to control the catalyst's properties, which is influenced by factors like the pH of the AMT solution during preparation, allows for the optimization of catalytic performance for specific applications. chinatungsten.com

Specific Organic Transformations

The versatility of this compound as a catalyst precursor is evident in its application across a range of specific organic reactions.

A significant application of this compound-derived catalysts is in the vapor-phase O-methylation of catechol with methanol to produce guaiacol, an important intermediate in the fine chemical industry. capes.gov.brresearchgate.net Heterogeneous catalysts are favored for this process as they offer an economically and environmentally friendly route compared to traditional liquid-phase synthesis. mdpi.com

Studies have shown that AMT impregnated on various supports like SiO₂, TiO₂, and Al₂O₃ are highly active and selective for this reaction. capes.gov.br A catalyst composed of 7.9 wt% Tungsten on a SiO₂ support, derived from AMT, exhibited a catechol conversion of 97.1% and a guaiacol yield of 88.1%. capes.gov.br The catalytic performance is closely linked to the acid-base properties of the catalyst. mdpi.com

Catalytic Performance in Vapor-Phase O-Methylation of Catechol
Catalyst SupportTungsten Content (wt%)Catechol Conversion (%)Guaiacol Yield (%)Reference
SiO₂7.997.188.1 capes.gov.br

This compound is a precursor for catalysts used in a variety of other important organic transformations, including hydrogenation, alkylation, and oxidation reactions. northmetal.net Tungsten-based catalysts derived from AMT are employed in the petroleum industry for hydrotreating processes, which involve hydrogenation to remove sulfur and nitrogen compounds from fuels. chinatungsten.com

In the realm of alkylation, AMT-derived catalysts have been explored for reactions such as the alkylation of catechol. mdpi.com Oxidation catalysis is another area where these materials find use. For example, nanoscale tungsten trioxide (WO₃) prepared from AMT is an effective photocatalyst for water splitting to produce hydrogen, a process that involves the oxidation of water. ammonium-metatungstate.com The high efficiency of these catalysts is attributed to their high specific surface area and rapid charge separation capabilities. ammonium-metatungstate.com

Methanol-to-Hydrocarbon Conversion

The conversion of methanol to hydrocarbons (MTH) is a vital process for producing fuels and valuable chemical feedstocks from non-petroleum sources like natural gas, coal, and biomass. Zeolite catalysts, particularly ZSM-5, are central to this technology. ysu.am While not a direct catalyst in the primary MTH reaction, this compound can be a precursor for preparing tungsten-containing catalysts that may be used in related or subsequent processes.

The MTH process itself is complex, involving an induction period followed by the formation of a "hydrocarbon pool" within the zeolite pores. oaepublish.com This pool of cyclic organic species acts as a scaffold for the production of olefins. ysu.am The reaction mechanism involves the initial dehydration of methanol to dimethyl ether, followed by the formation of the first C-C bonds, a step that is still a subject of research. oaepublish.com The product distribution, including olefins, alkanes, and aromatics, is influenced by the catalyst's properties and the reaction conditions. oaepublish.com

Retro-Aldol Condensation of Glucose

This compound has been identified as an effective catalyst for the retro-aldol condensation of glucose. researchgate.net This reaction is significant in the context of biorefining, as it breaks down glucose into smaller, valuable molecules. Specifically, the reaction yields glycolaldehyde (B1209225) and erythrose. researchgate.nethelsinki.fi

A kinetic study of this process revealed that the reaction proceeds through a series of steps, with the initial retro-aldol condensation of glucose being the rate-determining step with the highest activation energy. researchgate.net The subsequent conversion of erythrose to glycolaldehyde has a lower activation energy. researchgate.net This suggests that higher temperatures favor the formation of glycolaldehyde. researchgate.net

Interactive Data Table: Kinetic Parameters for Glucose Retro-Aldol Condensation with this compound Catalyst

Reaction StepReaction OrderApparent Activation Energy (kJ/mol)
Glucose to Erythrose and GlycolaldehydeFirst-order141.3
Erythrose to Glycolaldehyde1.7th-order79.9
Glycolaldehyde to Side Products2.5th-order52.7

Hydrocracking Processes

Hydrocracking is a crucial refinery process that converts heavy, low-value hydrocarbon fractions into lighter, more valuable products like gasoline and diesel fuel. researchgate.net This process typically employs bifunctional catalysts that possess both metal and acid functions. This compound is a common precursor for the metal component of these catalysts, often in combination with other metals like nickel and molybdenum. mdpi.com

The catalysts are designed to have a high surface area and porosity to facilitate the reaction. mdpi.com The acidic component of the catalyst promotes the cracking of large hydrocarbon molecules, while the metal component facilitates hydrogenation reactions. researchgate.net The balance between these two functions is critical for optimizing the yield and quality of the desired products. afpm.org Advances in hydrotreating catalyst technology, which often precedes the hydrocracking stage, have enabled the processing of more challenging feedstocks and have allowed for greater flexibility in catalyst selection for the hydrocracker itself. afpm.org

Bifunctional Hydroisomerization of N-alkanes

The hydroisomerization of n-alkanes is a key process for improving the octane (B31449) number of gasoline. rsc.org This reaction is carried out using bifunctional catalysts that have both metallic and acidic sites. researchgate.net Materials derived from this compound have shown good performance in this application. researchgate.net

The mechanism of n-alkane hydroisomerization involves the dehydrogenation of the alkane on a metal site to form an alkene, followed by the isomerization of the alkene on an acid site, and finally, the hydrogenation of the branched alkene back to an isoalkane on a metal site. researchgate.net The efficiency of this process is highly dependent on the balance between the metal and acid functions of the catalyst. rsc.org

Hydrodesulfurization (HDS) Applications

Hydrodesulfurization (HDS) is a vital catalytic process for removing sulfur from petroleum products to meet environmental regulations and to prevent the poisoning of downstream catalysts. wikipedia.org this compound is used as a precursor to prepare tungsten-based catalysts, often in combination with cobalt or nickel, for HDS applications. These catalysts are typically supported on materials like alumina (B75360).

The HDS process involves the reaction of sulfur-containing organic compounds with hydrogen over the catalyst, resulting in the formation of hydrogen sulfide (B99878) and a desulfurized hydrocarbon. wikipedia.org The effectiveness of the HDS catalyst is influenced by the active metal components and the support material. For instance, molybdenum-based catalysts, for which ammonium molybdate (B1676688) is a precursor, are also widely used and have been shown to be highly effective. google.com The development of highly active HDS catalysts is crucial for producing ultra-low-sulfur fuels. nih.gov

Heterogeneous Catalysis and Support Interactions

Impregnation and Dispersion on Supports (SiO₂, TiO₂, Al₂O₃)

The wet impregnation method is a common technique for preparing these catalysts, where the support is treated with a solution containing the precursor, followed by drying and calcination. uclouvain.beuclouvain.be The interaction between the precursor and the support during this process significantly affects the dispersion and nature of the final active species. The choice of support can influence the sulfidability and activity of the resulting catalyst, as seen in CoW and NiW hydrodesulfurization catalysts supported on alumina and titania. scilit.com The goal is to achieve a high dispersion of the active phase to maximize the number of accessible catalytic sites.

Anion Exchange into Interlayer Domains of Hydrotalcites

Hydrotalcites, also known as layered double hydroxides (LDHs), are materials composed of positively charged brucite-like layers with charge-compensating anions and water molecules located in the interlayer region. These interlayer anions can be exchanged with other anions, making hydrotalcites versatile catalyst supports and precursors.

The metatungstate anion, [H₂W₁₂O₄₀]⁶⁻, derived from this compound, is a large polyoxometalate. While direct studies detailing the anion exchange of the complete metatungstate anion from AMT into hydrotalcites are not extensively documented in the reviewed literature, the principle of intercalating tungsten-containing oxyanions into LDH structures is well-established. For instance, simpler tungstate (B81510) anions (WO₄²⁻) have been successfully intercalated into the interlayer domains of hydrotalcites through anion exchange methods. researchgate.net This process typically involves exchanging the original anions present in the hydrotalcite, such as chloride or nitrate (B79036), with the desired tungstate anions from a solution.

The intercalation of such anions can significantly modify the properties of the hydrotalcite, creating new catalytic sites and influencing the spacing between the layers. researchgate.net It is plausible that the larger metatungstate anion could also be intercalated, potentially leading to catalysts with unique structural and acidic properties suitable for various catalytic reactions. The successful intercalation would depend on factors such as the charge density of the hydrotalcite layers and the size and charge of the metatungstate anion.

Catalyst Performance Evaluation (Conversion, Selectivity, Yield, Stability, Regeneration)

Catalysts derived from this compound are valued for their high catalytic performance, selectivity, stability, and long service life. ammonium-metatungstate.com The performance of these catalysts is typically evaluated based on several key metrics: conversion, selectivity, yield, stability, and the potential for regeneration.

Conversion, Selectivity, and Yield:

The effectiveness of a catalyst is often measured by its ability to convert reactants into desired products with high selectivity. For example, mixed oxide catalysts with the general formula Mo₈V₂WcOₓ, prepared using this compound as the tungsten source, have been investigated for the partial oxidation of acrolein to acrylic acid. The performance of these catalysts varies with the tungsten content, demonstrating the tunability of catalysts derived from AMT.

Catalytic Performance in Acrolein Oxidation

Catalyst (Mo₈V₂WcOₓ)Acrolein Conversion (%)Selectivity to Acrylic Acid (%)
c = 0~85~75
c = 1~90~80
c = 2~88~78

Performance of spray-dried Mo-V-W mixed oxide catalysts in the partial oxidation of acrolein, showing the impact of varying tungsten content derived from this compound. plu.mx

In the field of hydrodesulfurization (HDS), tungsten carbide catalysts, often prepared from tungsten precursors like ammonium paratungstate (a closely related compound to AMT), have shown good catalytic activity for the removal of sulfur from compounds like thiophene (B33073). pku.edu.cn

Performance of Tungsten Carbide Catalysts in Thiophene HDS

Catalyst (W Content relative to Si)Thiophene Conversion (%)
n(Si)/n(W) = 30~60
n(Si)/n(W) = 10~80
n(Si)/n(W) = 7.5~85

Catalytic activity of WxC/SBA-16 catalysts in the hydrodesulfurization of thiophene at 400°C. The catalysts were prepared from a tungsten precursor. pku.edu.cn

Stability and Regeneration:

Catalyst stability, which refers to its ability to maintain performance over time, is a critical factor for industrial applications. Catalysts derived from AMT, such as tungsten oxides, are known for their thermal stability. researchgate.netbohrium.com The thermal decomposition of AMT itself is a multi-step process, beginning with the loss of crystal water, followed by the release of ammonia, and ultimately forming tungsten trioxide at higher temperatures. researchgate.netbohrium.com This controlled decomposition is key to forming stable catalytic phases.

A significant advantage of many tungsten-based catalysts is their potential for regeneration. For instance, a zirconia-supported tungsten oxide catalyst used for the methanolysis of vegetable oils, which became deactivated over time, could be regenerated by calcination without an appreciable loss in its initial activity. researchgate.net This ability to be regenerated extends the catalyst's lifetime and improves the economic feasibility of the catalytic process.

Electrocatalysis and Fuel Cell Applications

This compound is a pivotal precursor for synthesizing advanced electrocatalysts, particularly for fuel cell applications. Its derivatives, such as tungsten oxides and tungsten carbides, are being explored as cost-effective and high-performance alternatives to traditional noble metal catalysts.

Role as Potential Fuel Cell Catalyst (e.g., Polymer Electrolyte Membrane Fuel Cells)

This compound is widely used as a precursor to prepare tungsten-based catalysts for Polymer Electrolyte Membrane Fuel Cells (PEMFCs). sigmaaldrich.com One of its primary roles is in the synthesis of catalysts for the oxygen reduction reaction (ORR) at the fuel cell cathode, which is a critical factor limiting fuel cell performance.

AMT is also a precursor for tungsten carbide (WC), a material that has shown promise as a fuel cell catalyst support and even as a catalyst itself. The use of AMT allows for the creation of well-dispersed, carbon-supported tungsten-based catalysts. osti.gov

Comparison of Active Site Densities with Noble Metal Catalysts

The catalytic activity of a material is closely related to the number of available active sites on its surface. While noble metals like platinum are highly effective catalysts, their high cost and scarcity drive the search for alternatives. Tungsten carbide (WC), which can be synthesized from AMT, has emerged as a particularly promising material due to its electronic properties that mimic those of platinum.

Research has shown that the surface electronic properties of tungsten are significantly modified by the introduction of carbon, making tungsten carbide behave catalytically like platinum in several reactions, a behavior not observed with pure tungsten. nih.gov This "platinum-like" behavior suggests that the nature and density of active sites on tungsten carbide are conducive to catalytic processes typically catalyzed by platinum.

While direct quantitative measurements of active site densities can be complex and were not explicitly detailed in the reviewed literature for a side-by-side comparison, the enhanced performance of some tungsten-based catalysts suggests a favorable active site configuration. For example, a tungsten carbide-supported platinum catalyst (Pt/W₂C) demonstrated catalytic activity for the hydrogen evolution reaction that was approximately three times higher than a commercial platinum-on-carbon catalyst. mdpi.com This superior performance could be attributed to a higher intrinsic activity of the active sites, an increase in the number of accessible active sites, or a synergistic effect between the platinum and the tungsten carbide support. The development of catalysts from precursors like AMT is a key strategy in engineering materials with a high density of active sites while minimizing or replacing the use of precious metals.

Emerging Research Directions and Advanced Applications

Nanomaterials and Nanotechnology

Ammonium (B1175870) metatungstate serves as a versatile starting material for the synthesis of tungsten oxide nanoparticles with controlled properties. The ability to manipulate the size, shape, and structure of these nanoparticles is critical for their application in nanotechnology.

The thermal decomposition of ammonium metatungstate hydrate (B1144303) in the presence of oleylamine (B85491) is a common method for synthesizing tungsten oxide nanoparticles. rsc.orgresearchgate.net By adjusting the concentration of the this compound hydrate, researchers can control the size and shape of the resulting nanoparticles. rsc.orgresearchgate.net Low concentrations typically yield amorphous nanoparticles with diameters of 2-4 nm. rsc.orgresearchgate.net As the concentration increases, the nanoparticles tend to become elongated, forming nanocrystalline rods up to 50 nm in length. rsc.orgresearchgate.net This size-dependent structural variation is a key area of investigation, with significant changes observed in particles smaller than 5 nm, which tend to be amorphous. rsc.org

Another approach involves a one-pot, two-precursor solvothermal synthesis method where an this compound salt is thermally decomposed in oleylamine. nih.gov This process has been shown to produce oleylamine-coated, crystalline tungsten oxide (WOₓ) nanoparticles with a mean size of 1.6 ± 0.3 nm at high yields. nih.gov The presence of additives can further influence the nanoparticle dimensions; for instance, an organic oxidant like trimethylamine (B31210) N-oxide can lead to smaller nanoparticles (1.0 ± 0.4 nm), while a reductant such as 1,12-dodecanediol (B52552) can produce nanorods (4 ± 1 nm × 20 ± 5 nm). nih.gov

The synthesis of tungsten oxide nanostructures can also be achieved through chemical solution deposition, where the decomposition of an ammonium tungstate (B81510) precursor is controlled by crystallization temperature. researchgate.net This method allows for the formation of nanodots and nanowires, with higher temperatures favoring the transformation of square-like dots into dome-like nanodots and nanowires. researchgate.net Pyrolysis of this compound is another technique used to produce nanopowders of tungsten oxide and metallic tungsten, with the resulting particle sizes ranging from 7 to 30 nm depending on the synthesis temperature. researchgate.net

Table 1: Synthesis Methods for Tungsten Oxide Nanoparticles from this compound

Synthesis Method Precursor(s) Key Parameters Resulting Nanoparticle Characteristics
Thermal Decomposition This compound hydrate, Oleylamine Concentration of precursor 2-4 nm amorphous nanoparticles at low concentration; up to 50 nm nanocrystalline rods at high concentration. rsc.orgresearchgate.net
Solvothermal Synthesis This compound, Oleylamine Presence of oxidant/reductant 1.6 ± 0.3 nm crystalline nanoparticles; smaller with oxidant, nanorods with reductant. nih.gov
Chemical Solution Deposition Ammonium tungstate Crystallization temperature Nanodots and nanowires; morphology depends on temperature. researchgate.net
Pyrolysis This compound Synthesis temperature 7-30 nm tungsten oxide or metallic tungsten nanopowders. researchgate.net

Understanding the nucleation and growth of nanoparticles is essential for controlling their synthesis. In-situ X-ray total scattering has been employed to monitor the structural transformations during the formation of tungsten oxide from precursor solutions in real-time. acs.orgresearchgate.net These studies have revealed that the reaction pathway is highly dependent on the solvent. acs.orgresearchgate.net

In aqueous solutions, the precursor cluster partially rearranges before crystallizing into tungsten bronze nanoparticles. acs.org In contrast, when oleylamine is used as the solvent, the reaction proceeds through several stages, including an amorphous phase and an intermediate crystalline pyrochlore (B1171951) phase, before the final formation of ordered tungsten bronze nanoparticles. acs.orgresearchgate.net This demonstrates that the solvent influences not only the size of the crystallites but also their atomic structure. acs.orgresearchgate.net Advanced techniques like interferometric scattering microscopy (iSCAT) offer label-free, real-time monitoring of the growth kinetics of individual nanoparticles, providing insights into particle-to-particle heterogeneity that are lost in ensemble measurements. nih.gov

The selective synthesis of different tungsten oxide nanostructures, such as nanorods and nanocubes, from this compound has been achieved by carefully controlling reaction parameters. rsc.orgresearchgate.net Both WO₃₋ₓ nanorods and (NH₄)ₓWO₃ truncated nanocubes can be formed from the same nuclei at temperatures above 200 °C. rsc.orgresearchgate.net

The key variables for phase selection are the monomer concentration and the surfactant ratio. rsc.orgresearchgate.net Specifically, the formation of (NH₄)ₓWO₃ nanocubes is favored under conditions of fast heating rates, slow stirring speeds, and high precursor concentrations. rsc.orgresearchgate.net Research has also identified that oleyl oleamide (B13806), formed from the common surfactants oleic acid and oleylamine at high temperatures, is a crucial factor in the selective formation of WO₃₋ₓ nanorods. rsc.org This finding has broader implications for nanoparticle synthesis, as these surfactants are widely used. rsc.org The synthesis of W₁₈O₄₉ nanorods has been accomplished by pyrolyzing (NH₄)ₓWO₃₊ₓ/₂ nanorod precursors, which were initially prepared through a hydrothermal reaction. nih.gov

Table 2: Conditions for Selective Synthesis of Tungsten Oxide Nanostructures

Nanostructure Precursor Key Synthesis Conditions
WO₃₋ₓ Nanorods This compound, Oleic acid, Oleylamine Formation of oleyl oleamide at temperatures >250 °C. rsc.org
(NH₄)ₓWO₃ Nanocubes This compound Fast heating rates (25 K min⁻¹), slow stirring speeds (~150 rpm), high precursor concentrations. rsc.orgresearchgate.net
W₁₈O₄₉ Nanorods (NH₄)ₓWO₃₊ₓ/₂ nanorod precursors Pyrolysis in a reductive atmosphere (H₂(5 vol %)/N₂) at 500 °C for 1 h. nih.gov

Tungsten oxide nanocrystals, particularly sub-stoichiometric forms (WO₃₋ₓ), exhibit localized surface plasmon resonance (LSPR) in the near-infrared (NIR) region. researchgate.netrsc.org This property arises from an increased carrier density due to oxygen vacancies in the crystal lattice. researchgate.net The LSPR effect leads to strong absorption of NIR light, making these materials promising for applications such as solar control filters and photothermal therapy. nih.govresearchgate.netresearchgate.net

The plasmonic properties of tungsten oxide nanocrystals can be tuned by controlling their size, shape, and composition. rsc.orgresearchgate.net For instance, the maxima of the plasmon bands in WO₃₋ₓ and (NH₄)ₓWO₃ nanocrystals shift systematically with the aspect ratio of the nanocrystal. rsc.org These materials show strong plasmon absorption for NIR light in the range of 800 to 3300 nm. rsc.org The synthesis of WO₃₋ₓ nanocrystals with tunable LSPR is an active area of research, with the goal of designing plasmonic nanoparticles for light harvesting, bioimaging, and sensing applications. researchgate.net Doping tungsten oxide nanocrystals with cations like methylammonium (B1206745) can also induce intense surface plasmon resonances in the NIR. rsc.org

Photocatalytic Applications

This compound is also a key precursor in the synthesis of materials for photocatalysis, an environmentally friendly technology for degrading pollutants.

Tungsten trioxide (WO₃) is a semiconductor with potential as a photocatalyst, though its activity is often enhanced by creating composite materials with other semiconductor oxides like titanium dioxide (TiO₂). mdpi.com The synthesis of WO₃/TiO₂ composites aims to improve photocatalytic efficiency by promoting the separation of photogenerated electron-hole pairs. researchgate.net

Evaluation of Photocatalytic Activity for Degradation Processes

This compound is a crucial precursor in the synthesis of tungsten-based composite photocatalysts, which have demonstrated significant efficacy in the degradation of organic pollutants. These catalysts are often developed by integrating tungsten trioxide (WO₃), derived from AMT, with other semiconductors like titanium dioxide (TiO₂).

Research has shown that TiO₂/WO₃ composite nanofibers can be prepared by electrospinning a solution containing AMT and a titanium precursor. researchgate.netsemanticscholar.org These composite materials exhibit enhanced photocatalytic activity under both UV and visible light for the degradation of dyes such as methyl orange. researchgate.netsemanticscholar.org The presence of WO₃, formed from the thermal decomposition of AMT, helps to reduce the recombination of photogenerated electron-hole pairs in TiO₂, thereby increasing the efficiency of the degradation process. semanticscholar.org For instance, composites of TiO₂ with WO₃ derived from AMT have been shown to degrade a significant percentage of methyl orange and phenol (B47542) under UV irradiation. mdpi.com

In one study, the photocatalytic performance of tungsten-doped TiO₂ was evaluated for the degradation of pharmaceuticals and personal care products, including ciprofloxacin (B1669076) (CIP) and tetracycline (B611298) (TC). mdpi.com While a catalyst using this compound as the tungsten precursor showed strong adsorption of the pollutants, another tungsten precursor, WCl₆, led to higher photodegradation performance under the tested conditions. mdpi.com Specifically, the photodegradation performance for tetracycline on the WCl₆-derived catalyst was 2.3 times that of the AMT-derived catalyst. mdpi.com

The following table summarizes the photocatalytic degradation efficiency of various AMT-derived composites for different organic pollutants.

CatalystPollutantLight SourceDegradation EfficiencyReference
WO₃-AMT + P25Methyl Orange (MO)UV84.6% after 2h mdpi.com
WO₃-AMT + P25PhenolUV58.7% after 2h mdpi.com
W-doped TiO₂ (from AMT)Ciprofloxacin (CIP)Not SpecifiedHigh Adsorption mdpi.com
W-doped TiO₂ (from AMT)Tetracycline (TC)Not SpecifiedHigh Adsorption mdpi.com
TiO₂/WO₃ (from AMT)Methyl Orange (MO)Visible LightHighest among tested fibers semanticscholar.org

Localized Surface Plasmon Resonance in Photocatalysis

Localized surface plasmon resonance (LSPR) is a phenomenon that can enhance the light-harvesting capabilities of photocatalysts, and materials derived from this compound are at the forefront of this research. LSPR arises from the collective oscillation of free electrons in response to incident light, typically in metallic nanoparticles or doped semiconductor nanocrystals. This effect can significantly broaden the light absorption range of a material, often into the visible and near-infrared (NIR) regions, and increase the generation of "hot" charge carriers that drive chemical reactions. ntu.edu.sgmdpi.com

Researchers have successfully synthesized tungsten oxide-based nanomaterials from this compound that exhibit strong LSPR properties. rsc.org For example, a selective synthesis method starting from AMT can produce WO₃₋ₓ nanorods and ammonium tungsten bronzes ((NH₄)ₓWO₃) which display strong plasmon absorption in the NIR region, from 800 to 3300 nm. rsc.org The ability to tune these plasmonic properties by controlling factors like nanocrystal aspect ratio opens up possibilities for designing highly efficient photocatalysts. rsc.org

The creation of oxygen vacancies in tungsten trioxide (forming WO₃₋ₓ) is a key strategy for inducing LSPR. These vacancies provide an abundance of free electrons, leading to the characteristic plasmon resonance absorption in the NIR spectrum. ntu.edu.sg Materials exhibiting this property, derived from tungsten precursors like ammonium paratungstate, have shown enhanced photocatalytic activity in processes like water splitting. ntu.edu.sg The LSPR effect not only increases light absorption but also promotes the separation of photoexcited charges, leading to more efficient catalytic performance under visible and even NIR light. ntu.edu.sg

Electrochromic Devices

This compound is a key component in the development of novel electrochromic devices, particularly those based on liquid or gel-based systems. These devices can reversibly change their optical properties, such as transmittance, in response to an applied voltage, making them suitable for applications like smart windows and displays.

This compound is utilized in the formulation of electrochromic solutions that act as the functional layer in simplified device structures. mdpi.comresearchgate.net A common approach involves creating a mixture of this compound and an iron (II) salt, such as iron (II) chloride, in an aqueous solution. mdpi.comresearchgate.netresearchgate.net This liquid is then sandwiched between two transparent conductive electrodes (e.g., indium tin oxide glass). researchgate.net This design avoids the need for complex multi-layered solid-state films and separate electrolyte layers, potentially reducing manufacturing costs. mdpi.comresearchgate.net

The electrochromic mechanism involves the reduction of tungstate ions at one electrode surface when a voltage is applied, causing the device to color. mdpi.comnih.gov Simultaneously, Fe²⁺ ions are oxidized to Fe³⁺ at the other electrode. mdpi.comnih.gov To bleach the device, the polarity is reversed, or the circuit is opened, allowing the generated Fe³⁺ to oxidize the reduced tungstate ions, returning the device to its transparent state. mdpi.comresearchgate.net

The performance of electrochromic devices based on this compound is evaluated by their optical modulation (ΔT), which is the difference in transmittance between the bleached and colored states, and their switching speed. mdpi.comsemanticscholar.org

Research has systematically investigated the effects of component concentrations and operating parameters on device performance. For a device using an this compound–iron (II) chloride electrochromic liquid, optimal performance was achieved with specific concentrations of the active materials. mdpi.com For example, a device with 0.175 mol/L this compound and 0.30 mol/L iron (II) chloride demonstrated an outstanding transmittance modulation of over 57% at a wavelength of 700 nm. mdpi.comresearchgate.net This device also exhibited a rapid response time of less than 10 seconds and a high coloring efficiency. mdpi.comresearchgate.net In another study, an optical modulation of 65% was reported for a similar system. researchgate.net

The following table presents performance data for an electrochromic device based on an AMT and iron (II) chloride solution.

ParameterValueConditionsReference
Transmittance Modulation (ΔT)> 57% at 700 nm0.175 mol/L AMT, 0.30 mol/L Iron (II) Chloride mdpi.comresearchgate.net
Response Time (Coloring/Bleaching)< 10 s0.175 mol/L AMT, 0.30 mol/L Iron (II) Chloride mdpi.comresearchgate.net
Coloring Efficiency160.04 cm²/C at 700 nm0.175 mol/L AMT, 0.30 mol/L Iron (II) Chloride mdpi.comresearchgate.net
Optical Modulation65%Molar ratio AMT:FeCl₂ of 1:3.5, pH=2.5 researchgate.net
Coloring Time6.5 sMolar ratio AMT:FeCl₂ of 1:3.5, pH=2.5 researchgate.net
Bleaching Time11.5 sMolar ratio AMT:FeCl₂ of 1:3.5, pH=2.5 researchgate.net

Solid Solution Chemistry

The ability of this compound to form solid solutions with other isostructural compounds opens pathways for tuning material properties for specific applications.

Significant research has been conducted on the solid solution behavior of this compound with potassium metatungstate (PMT). Studies have shown that a specific hydrate of AMT, namely AMT-22 ((NH₄)₆[H₂W₁₂O₄₀]·22H₂O), can form a complete solid solution series with its potassium analogue, PMT-22. acs.orgtuwien.atresearchgate.net This means that potassium ions can substitute for ammonium ions in the crystal lattice over the entire composition range (from pure AMT to pure PMT) without any miscibility gap. acs.orgtuwien.atresearchgate.net

The resulting solid solution, with the general formula (NH₄)₆₋ₓKₓ[H₂W₁₂O₄₀]·22H₂O, maintains the tetragonal crystal structure of the parent compounds. acs.orgvulcanchem.com The structure consists of a distorted cubic close-packed arrangement of the spherical α-Keggin anions ([H₂W₁₂O₄₀]⁶⁻), with the ammonium and potassium cations, as well as water molecules, occupying the voids in a disordered manner. acs.orgtuwien.atacs.org This ability to form solid solutions allows for the precise tailoring of properties such as solubility, thermal stability, and catalytic activity by adjusting the ratio of ammonium to potassium cations.

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